MAT2A inhibitor 6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H19F2N5O3 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-6-ethoxy-2-(2-methylindazol-5-yl)pyrido[3,2-c]pyridazin-3-one |
InChI |
InChI=1S/C24H19F2N5O3/c1-3-33-20-11-10-19-22(27-20)21(14-4-7-17(8-5-14)34-24(25)26)23(32)31(29-19)16-6-9-18-15(12-16)13-30(2)28-18/h4-13,24H,3H2,1-2H3 |
InChI Key |
RGUASDVMNQXSDJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Synthetic Lethal Relationship of MAT2A Inhibition in MTAP-Deleted Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers, creates a unique metabolic vulnerability that can be therapeutically exploited. This guide provides an in-depth technical overview of the synthetic lethal relationship between the inhibition of methionine adenosyltransferase 2A (MAT2A) and MTAP-deleted tumors. We will explore the underlying molecular mechanisms, present key quantitative data, provide detailed experimental protocols for investigating this interaction, and visualize the critical pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to translate this synthetic lethal approach into novel cancer therapies.
Introduction: The MAT2A-MTAP Synthetic Lethality
The concept of synthetic lethality, where the perturbation of two genes individually is viable but simultaneously is lethal, offers a promising avenue for developing targeted cancer therapies. One of the most compelling examples of this is the relationship between MAT2A and MTAP.
The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A on chromosome 9p21.[1] MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine (B156593) and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, the absence of this enzymatic activity leads to a significant accumulation of MTA.[1]
MTA acts as an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, including histones and components of the spliceosome.[1] The accumulation of MTA in MTAP-deleted cells results in partial inhibition of PRMT5 activity.[1] These cells then become exquisitely dependent on the activity of MAT2A, the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all cellular methylation reactions, including those catalyzed by PRMT5.[1] Therefore, in MTAP-deleted cancers, the inhibition of MAT2A leads to a critical depletion of SAM, which in turn further suppresses the already partially inhibited PRMT5, leading to a synthetic lethal therapeutic strategy.[1]
Signaling Pathway
The synthetic lethal interaction between MAT2A inhibition and MTAP deletion is centered on the disruption of the cellular methylation cycle, with PRMT5 as a key downstream effector.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of MAT2A and PRMT5 inhibition in the context of MTAP deletion.
Table 1: In Vitro Efficacy of MAT2A Inhibitors
| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | Wild-type | >10,000 | [2] |
| AG-270 | HCT116 | MTAP-/- | 228 | [2] |
| IDE397 | NCI-H838 | MTAP-/- | 10-100 (approx.) | [3] |
| IDE397 | UMUC5 | MTAP-/- | 10-100 (approx.) | [3] |
Table 2: In Vivo Efficacy of MAT2A Inhibitors (Xenograft Models)
| Compound | Cancer Model | Dosing | Outcome | Reference |
| AG-270 | Pancreatic (KP4) MTAP-null xenograft | 200 mg/kg, q.d. | Dose-dependent tumor growth inhibition | [3] |
| IDE397 | NSCLC (NCI-H838) CDX | 30 mg/kg QD | Enhanced anti-tumor efficacy with docetaxel | [3] |
| IDE397 | Pancreatic (BXPC3) xenograft | Not specified | Durable tumor regressions with PRMT5i | [4] |
Table 3: Clinical Trial Data for MAT2A Inhibitors
| Compound | Trial ID | Phase | Key Findings | Reference |
| AG-270 | NCT03435250 | I | Manageable safety profile; 2 partial responses; stable disease in 5 patients for ≥16 weeks | [5] |
| IDE397 | NCT04794699 | I/II | Antitumor activity in urothelial and NSCLC; ORR of 57% with sacituzumab govitecan in urothelial cancer | [6] |
Table 4: Pharmacodynamic Effects of MAT2A Inhibition
| Compound | Model | Biomarker | Effect | Reference |
| AG-270 | MTAP+/+ CRC cells + MTDIA | MTA:SAM ratio | 40-fold increase | [2] |
| AG-270 | MTAP+/+ CRC cells + MTDIA | PRMT5 inhibition | >90% | [2] |
| IDE397 | MTAP-/- cell lines | MTA/SAM ratio | Selective elevation | [7] |
| AG-270 | Patient tumors (NCT03435250) | SDMA levels | Decrease | [5] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of a MAT2A inhibitor on the viability of MTAP-wild-type and MTAP-deleted cancer cell lines.
Materials:
-
MTAP+/+ and MTAP-/- cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MAT2A inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the MAT2A inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the 72-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is for determining the levels of SDMA, a pharmacodynamic biomarker of PRMT5 activity, following treatment with a MAT2A inhibitor.
Materials:
-
Treated and untreated cell lysates
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Mix the lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against SDMA diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.
LC-MS/MS for SAM and MTA Quantification
This protocol provides a general framework for the simultaneous quantification of S-adenosylmethionine (SAM) and 5'-methylthioadenosine (MTA) in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell pellets
-
Ice-cold 80% methanol (B129727)
-
Internal standards (e.g., d3-SAM)
-
LC-MS/MS system (with a C18 or HILIC column)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Metabolite Extraction: Resuspend cell pellets in ice-cold 80% methanol containing the internal standard. Vortex vigorously and incubate on ice to precipitate proteins and extract metabolites. Centrifuge to pellet debris and collect the supernatant.
-
Chromatographic Separation: Inject the extracted sample onto the LC system. Use a gradient of mobile phases to separate SAM and MTA. A common approach is to use a reversed-phase C18 column with a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
SAM: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
MTA: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
-
Data Analysis: Integrate the peak areas for SAM, MTA, and the internal standard. Generate a standard curve using known concentrations of SAM and MTA. Quantify the absolute concentrations of SAM and MTA in the samples by normalizing to the internal standard and comparing to the standard curve.
RNA Sequencing for Alternative Splicing Analysis
This protocol outlines a workflow for identifying and quantifying alternative splicing events in MTAP-deleted cancer cells treated with a MAT2A inhibitor.
Procedure:
-
RNA Extraction and Quality Control: Extract total RNA from treated and control cells. Assess RNA integrity and quantity using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatics Pipeline:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Alternative Splicing Analysis: Use a specialized tool like rMATS (replicate Multivariate Analysis of Transcript Splicing) to identify and quantify differential alternative splicing events between the treated and control groups.[1][4][7][8] rMATS can detect various types of alternative splicing events, including skipped exons, alternative 5' and 3' splice sites, and retained introns.
-
Downstream Analysis: Perform gene ontology and pathway analysis on the genes with significant alternative splicing events to understand the functional consequences of MAT2A inhibition.
-
Conclusion and Future Directions
The synthetic lethal interaction between MAT2A and MTAP-deleted cancers represents a highly promising and clinically relevant therapeutic strategy. The development of potent and selective MAT2A inhibitors has provided the tools to exploit this vulnerability. This guide has provided a comprehensive overview of the underlying biology, key data, and essential experimental protocols to aid researchers in this field. Future research will likely focus on:
-
Combination Therapies: Exploring synergistic combinations of MAT2A inhibitors with other agents, such as PRMT5 inhibitors, chemotherapy, and immunotherapy, to enhance efficacy and overcome potential resistance mechanisms.[2]
-
Biomarker Development: Identifying and validating biomarkers to predict response to MAT2A inhibition and to monitor treatment efficacy.
-
Understanding Resistance Mechanisms: Investigating the mechanisms by which tumors may develop resistance to MAT2A inhibitors to inform the development of next-generation therapies.
By continuing to unravel the complexities of this synthetic lethal relationship, the scientific community can pave the way for novel and effective treatments for patients with MTAP-deleted cancers.
References
- 1. Differential Alternative Splicing Analysis with rMATS - BTEP Coding Club [bioinformatics.ccr.cancer.gov]
- 2. ir.ideayabio.com [ir.ideayabio.com]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 6. researchgate.net [researchgate.net]
- 7. rMATS-cloud: Large-scale Alternative Splicing Analysis in the Cloud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
The Central Role of MAT2A in Methionine Metabolism: A Technical Guide for Researchers
An In-depth Examination of Methionine Adenosyltransferase 2A (MAT2A), its Enzymatic Function, Regulation, and Therapeutic Potential in the Context of the Methionine Cycle.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the rate-limiting step in the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions.[1][2] While often discussed in the context of the methionine salvage pathway, MAT2A's primary role is within the methionine cycle, which is essential for cellular proliferation, differentiation, and survival.[3][4] Dysregulation of MAT2A activity and expression is implicated in various diseases, most notably cancer, making it a compelling target for drug development.[5][6][7] This technical guide provides a comprehensive overview of MAT2A's function, regulation, and methods for its study, tailored for researchers, scientists, and drug development professionals.
MAT2A and the Methionine Cycle
The methionine cycle is a fundamental metabolic pathway that generates SAM for methylation reactions and regenerates methionine. MAT2A catalyzes the initial, irreversible step of this cycle: the conversion of L-methionine and adenosine (B11128) triphosphate (ATP) into SAM.[5][8] SAM then donates its methyl group to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases.[4] The resulting product, S-adenosylhomocysteine (SAH), is subsequently hydrolyzed to homocysteine, which can then be remethylated to methionine, completing the cycle.[4]
It is important to distinguish the methionine cycle from the methionine salvage pathway. The salvage pathway is responsible for recycling 5'-methylthioadenosine (MTA), a byproduct of polyamine and ethylene (B1197577) synthesis, back into methionine. While interconnected, MAT2A is not a direct enzymatic component of the salvage pathway itself.
Enzymatic Activity and Kinetics of MAT2A
MAT2A functions as a homodimer, with dimerization being essential for its catalytic activity.[8] The enzyme follows a strictly ordered sequential kinetic mechanism where ATP binds first, followed by L-methionine.[8][9] The reaction proceeds with the formation of SAM and the subsequent release of phosphate (B84403) and pyrophosphate.[5][8]
Kinetic Parameters
The following tables summarize the key kinetic and binding parameters for human MAT2A. These values are crucial for designing and interpreting enzymatic assays and for the development of inhibitors.
| Substrate | Parameter | Value | Reference |
| ATP | Km | 50 ± 10 µM | [8] |
| Kd | 80 ± 30 µM | [8][10] | |
| L-Methionine | Km | 5 ± 2 µM | [10] |
| Kia | 30 ± 4 µM | [5] | |
| Ka | 23 ± 3 µM | [5] | |
| Overall Reaction | kcat | 0.27 ± 0.01 s-1 | [5] |
Table 1: Michaelis-Menten and Dissociation Constants for MAT2A Substrates. Km (Michaelis constant) reflects the substrate concentration at half-maximal velocity. Kd (dissociation constant) indicates the binding affinity of the substrate to the enzyme. Kia and Ka are kinetic constants from steady-state analysis.
Regulation by MAT2B and Product Inhibition
The activity of MAT2A is modulated by its regulatory subunit, MAT2B, and is subject to product inhibition by SAM. MAT2B binds to MAT2A with high affinity, stabilizing the enzyme, but does not significantly alter its catalytic rate.[8][9] However, MAT2B has been reported to increase the susceptibility of MAT2A to product inhibition by SAM.[5]
| Regulator/Product | Parameter | Value | Condition | Reference |
| MAT2B | Kd | 6 ± 1 nM | [8][9] | |
| SAM | Kii | 230 ± 50 µM | vs. ATP (saturating L-Met) | [10] |
| Kii | 280 ± 30 µM | vs. ATP (non-saturating L-Met) | [10] | |
| Kis | 620 ± 130 µM | vs. ATP (non-saturating L-Met) | [10] | |
| Ki | 136 ± 7 µM | vs. ATP | [5] | |
| Ki | 81 ± 10 µM | vs. L-Methionine | [5] | |
| Kii (with MAT2B) | 130 ± 40 µM | vs. ATP (saturating L-Met) | [10] |
Table 2: Dissociation and Inhibition Constants for MAT2A Regulators. Kd represents the binding affinity of MAT2B to MAT2A. Ki, Kii, and Kis are inhibition constants for the product SAM under different substrate conditions.
Regulation of MAT2A Expression and Activity
The cellular levels and activity of MAT2A are tightly regulated at the transcriptional, post-transcriptional, and post-translational levels to maintain SAM homeostasis.
Transcriptional Regulation
Several transcription factors have been identified to upregulate MAT2A expression in cancer cells, including Sp1, c-MYB, nuclear factor-κB (NF-κB), and hypoxia-inducible factor-1α (HIF-1α).[6] These factors bind to specific elements in the MAT2A promoter, driving its transcription in response to various cellular signals such as growth factors (e.g., EGF, IGF-1) and hypoxic conditions.[6]
Post-Transcriptional Regulation
A key mechanism of post-transcriptional regulation involves the N6-methyladenosine (m6A) methyltransferase METTL16.[11] In response to intracellular SAM levels, METTL16 interacts with conserved hairpin structures in the 3'-untranslated region (3'-UTR) of MAT2A mRNA.[11] This interaction controls both the splicing of a detained intron and the overall stability of the MAT2A transcript, creating a feedback loop to maintain appropriate SAM levels.[11] Additionally, microRNAs such as miR-21-3p, miR-34a, and miR-34b have been shown to directly target the MAT2A 3'-UTR, leading to its downregulation.[6]
Signaling Pathways and Protein Interactions
The regulation of MAT2A is integrated with major cellular signaling pathways. For instance, in glioma cells, a SYVN1-MTR4-MAT2A signaling axis has been identified, where methionine restriction leads to the ubiquitination of the RNA helicase MTR4, promoting the nuclear export and subsequent translation of MAT2A mRNA.[12][13] MAT2A also interacts with a network of other proteins, influencing processes beyond methylation, including ribosome biogenesis and protein synthesis.[14]
Caption: Regulation of MAT2A expression and activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study MAT2A and the methionine cycle.
MAT2A Enzymatic Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits that measure the inorganic phosphate (Pi) generated during the MAT2A reaction.[1][15][16]
Materials:
-
Purified recombinant human MAT2A enzyme
-
L-Methionine solution (e.g., 750 µM)
-
ATP solution (e.g., 750 µM)
-
5x MAT2A Assay Buffer (e.g., 250 mM Tris pH 7.5, 500 mM KCl, 50 mM MgCl₂, 5 mM TCEP)
-
Test inhibitor (dissolved in DMSO)
-
Colorimetric phosphate detection reagent (e.g., PiColorLock™)
-
384-well microplate
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare 1x MAT2A Assay Buffer by diluting the 5x stock.
-
Inhibitor Dilution: Prepare serial dilutions of the test inhibitor in 1x Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Master Mixture: Prepare a master mixture containing 1x Assay Buffer, ATP, and L-Methionine at 2x the final desired concentration.
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of the diluted test inhibitor.
-
Positive Control Wells: Add 5 µL of inhibitor-free buffer (with the same final DMSO concentration).
-
Blank Wells: Add 10 µL of 1x Assay Buffer (without enzyme).
-
-
Enzyme Addition: Add 10 µL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.
-
Initiate Reaction: Add 10 µL of the master mixture to all wells to start the reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[1]
-
Detection: Add 50 µL of the colorimetric detection reagent to each well. Incubate for 15-30 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 630-650 nm) using a microplate reader.[1][15]
-
Data Analysis: Subtract the "Blank" absorbance from all other readings. Calculate the percent inhibition relative to the "Positive Control" and determine the IC50 value by plotting percent inhibition against inhibitor concentration.
Caption: Workflow for a colorimetric MAT2A inhibition assay.
Western Blot Analysis of MAT2A Expression
This protocol outlines the steps for analyzing MAT2A protein levels in cell lysates.[17][18]
Materials:
-
Cell culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against MAT2A
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary MAT2A antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step.
-
Detection: Incubate the membrane with ECL reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
LC-MS/MS Quantification of Methionine Cycle Metabolites
This method allows for the simultaneous quantification of multiple metabolites in the methionine cycle from biological samples.[19][20]
Materials:
-
Plasma, cell pellets, or tissue samples
-
Internal standard (IS) solution (containing stable isotope-labeled metabolites)
-
Dithiothreitol (DTT) solution (for total thiol analysis)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS/MS system with a C8 or C18 reversed-phase column
Procedure (for plasma):
-
Sample Preparation:
-
To 20 µL of plasma, add 20 µL of IS solution and 20 µL of 0.5 M DTT (for total thiols).
-
Vortex and incubate for 10 minutes at room temperature.
-
Precipitate proteins by adding 100 µL of 0.1% FA in ACN.
-
Centrifuge at >9,000 x g for 10 minutes.
-
-
LC Separation:
-
Inject the supernatant onto the LC system.
-
Separate metabolites using a gradient of mobile phase A (e.g., 0.1% FA in water) and mobile phase B (e.g., 0.1% FA in ACN).
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.
-
Optimize MRM transitions for each metabolite and internal standard.
-
-
Quantification:
-
Generate a calibration curve for each analyte using standards of known concentrations.
-
Quantify the metabolites in the samples by comparing their peak area ratios to the internal standards against the calibration curve.
-
Conclusion
MAT2A stands as a central hub in cellular metabolism, intricately regulated to maintain the delicate balance of methylation capacity. Its role in the methionine cycle is paramount for normal cellular function, and its dysregulation is a hallmark of several pathological states, particularly cancer. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of MAT2A. A deeper understanding of its enzymatic mechanism, regulation, and downstream signaling pathways will undoubtedly pave the way for the development of novel therapeutic strategies targeting this crucial enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional analysis of 3'-UTR hairpins supports a two-tiered model for posttranscriptional regulation of MAT2A by METTL16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 14. MAT2A protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Synthetic Lethality of MAT2A Inhibition with MTAP Deletion
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancer cells through synthetic lethality represents a paradigm shift in oncology. A prime example of this approach is the synthetic lethal interaction between the inhibition of methionine adenosyltransferase 2A (MAT2A) and the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides a comprehensive technical overview of this critical vulnerability in cancer cells, detailing the underlying molecular mechanisms, quantitative preclinical and clinical data, and explicit experimental protocols to empower further research and drug development in this promising area.
The Core Mechanism: A Tale of Two Enzymes
In approximately 15% of all human cancers, the tumor suppressor gene CDKN2A is deleted. Due to its close proximity on chromosome 9p21, the MTAP gene is frequently co-deleted. This genetic event unwittingly creates a specific metabolic vulnerability that can be therapeutically exploited.[1][2]
MTAP is a crucial enzyme in the methionine salvage pathway, where it metabolizes 5'-methylthioadenosine (MTA). In MTAP-deleted cancer cells, the absence of this enzyme leads to a significant accumulation of MTA.[1] This buildup of MTA has a critical downstream effect: it acts as an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][3] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on various proteins, including histones and components of the spliceosome, playing a vital role in cellular processes.[1][3]
The accumulation of MTA in MTAP-deleted cells results in the partial inhibition of PRMT5.[4] This partial inhibition makes these cancer cells exquisitely dependent on the activity of another enzyme, MAT2A. MAT2A is the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor required for all cellular methylation reactions, including those catalyzed by PRMT5.[5][6]
By inhibiting MAT2A in MTAP-deleted cells, the intracellular concentration of SAM is significantly reduced.[7] This reduction in the essential cofactor SAM, combined with the pre-existing partial inhibition of PRMT5 by MTA, leads to a profound suppression of PRMT5 activity.[3] The consequence of this dual hit on PRMT5 is catastrophic for the cancer cell, leading to defects in RNA splicing, cell cycle arrest, and ultimately, apoptosis—a classic synthetic lethal outcome.[4][8]
dot
Caption: Signaling pathway of MAT2A-MTAP synthetic lethality.
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparative view of the efficacy of MAT2A inhibitors in the context of MTAP deletion.
Table 1: In Vitro Efficacy of MAT2A Inhibitors
| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | Wild-type | >10,000 | [1] |
| AG-270 | HCT116 | MTAP -/- | 260 | [9] |
| IDE397 | HCT116 | Wild-type | >10,000 | [10] |
| IDE397 | HCT116 | MTAP -/- | <100 | [10] |
| MRTX1719 (PRMT5i) | HCT116 | Wild-type | 653 | [11] |
| MRTX1719 (PRMT5i) | HCT116 | MTAP -/- | 8 | [11] |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Compound | Tumor Model | MTAP Status | Efficacy | Reference |
| AG-270 | HCT116 Xenograft | MTAP +/+ | Minimal growth inhibition | [8] |
| AG-270 | HCT116 Xenograft | MTAP -/- | Significant tumor growth inhibition | [8] |
| IDE397 | PDX Models | MTAP -/- | Broad anti-tumor activity, including regressions | [12][13] |
Table 3: Pharmacodynamic Biomarker Changes
| Compound | Model System | Biomarker | Change | Reference |
| AG-270/S095033 | Patients (Phase I) | Plasma SAM | 54% - 70% reduction | [14][15] |
| AG-270/S095033 | Patients (Phase I) | Tumor SDMA | Decrease | [15] |
| IDE397 | HCT116 MTAP -/- | Cellular SAM | Decrease | [10] |
| IDE397 | HCT116 MTAP -/- | Cellular SDMA | Selective inhibition | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments essential for investigating the synthetic lethal interaction between MAT2A inhibition and MTAP deletion.
This protocol outlines a colorimetric assay to assess cell viability based on the metabolic activity of NAD(P)H-dependent cellular oxidoreductase enzymes.[16][17]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Test compound (MAT2A inhibitor)
-
Vehicle control (e.g., DMSO)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Drug Treatment: Prepare serial dilutions of the MAT2A inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).[1]
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After the 72-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly to ensure complete solubilization.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot cell viability (as a percentage of the vehicle control) against the logarithm of the inhibitor concentration. Calculate the IC50 values using non-linear regression analysis.[18]
This protocol describes the detection and semi-quantitative analysis of specific proteins, such as MAT2A, MTAP, PRMT5, and the symmetric dimethylarginine (SDMA) mark, in cell lysates.[19][20][21]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4X SDS sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.[20]
-
SDS-PAGE: Denature protein samples by adding 4X SDS sample buffer and heating at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[19]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[20]
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).[9]
This protocol provides a method for the extraction and relative quantification of S-adenosylmethionine (SAM) and 5'-methylthioadenosine (MTA) from cancer cells using liquid chromatography-mass spectrometry (LC-MS).[7]
Materials:
-
Methanol (B129727), water, and formic acid (LC-MS grade)
-
Internal standards (e.g., isotopically labeled SAM and MTA)
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with the MAT2A inhibitor or vehicle control for the specified time.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol containing internal standards to the cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 g) for 10 minutes at 4°C.
-
-
Sample Preparation: Transfer the supernatant (containing the extracted metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol). Inject the samples into the LC-MS system for analysis.
-
Data Analysis: Identify and quantify SAM and MTA peaks based on their retention times and mass-to-charge ratios, normalizing to the internal standards. Compare the relative abundance of SAM and MTA between different experimental conditions.[23]
dot
Caption: A typical experimental workflow for evaluating MAT2A inhibitors.
Logical Relationship and Future Directions
The synthetic lethal interaction between MAT2A and MTAP is a robust and clinically relevant therapeutic strategy.[1] The development of potent and selective MAT2A inhibitors has provided the necessary tools to exploit this vulnerability.[15]
dot
Caption: The logical relationship of MAT2A-MTAP synthetic lethality.
Future research in this field will likely focus on several key areas:
-
Biomarker Development: Identifying and validating predictive biomarkers to better select patients who will respond to MAT2A inhibition and to monitor treatment efficacy.[1]
-
Combination Therapies: Exploring synergistic combinations of MAT2A inhibitors with other targeted agents or chemotherapies to enhance anti-tumor activity and overcome potential resistance mechanisms.[10][24]
-
Understanding Resistance Mechanisms: Investigating how tumors may develop resistance to MAT2A inhibitors to inform the development of next-generation therapies and rational combination strategies.[14]
By continuing to unravel the complexities of this synthetic lethal relationship, the scientific community can pave the way for novel and effective treatments for patients with MTAP-deleted cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 3. ideayabio.com [ideayabio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. filecache.investorroom.com [filecache.investorroom.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ir.ideayabio.com [ir.ideayabio.com]
- 13. matilda.science [matilda.science]
- 14. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 15. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. MTAP inhibitor MTDIA expands anti-cancer efficacy of MAT2a inhibitors to MTAP+/+ cancers and inhibits PRMT5 - American Chemical Society [acs.digitellinc.com]
- 24. aacrjournals.org [aacrjournals.org]
Discovery and Initial Characterization of Novel MAT2A Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial characterization of novel Methionine Adenosyltransferase 2A (MAT2A) inhibitors, a promising class of targeted therapies for cancers with specific genetic vulnerabilities. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Introduction: The Rationale for Targeting MAT2A
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide array of biological methylation reactions. These reactions are fundamental for cellular homeostasis and gene expression.[1][2] In many cancers, there is an increased demand for SAM to support rapid cell growth and proliferation.[1]
A key breakthrough in targeting MAT2A has been the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] The MTAP gene is co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers. In MTAP-deleted cancer cells, the metabolite 5'-methylthioadenosine (MTA) accumulates and acts as a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes the cancer cells highly dependent on MAT2A for the production of SAM, the substrate for PRMT5. Consequently, inhibiting MAT2A in MTAP-deleted cancers leads to a significant reduction in SAM levels, further inhibiting PRMT5 and resulting in selective cancer cell death.
Mechanism of Action of MAT2A Inhibitors
Novel MAT2A inhibitors are typically allosteric, binding to a site distinct from the active site of the enzyme. This allosteric inhibition prevents the release of the product, SAM, from the enzyme's active site, effectively shutting down its catalytic cycle. By reducing intracellular SAM levels, these inhibitors disrupt essential methylation processes, including DNA, RNA, and protein methylation, which are critical for cancer cell survival and proliferation. The downstream effects include impaired DNA and RNA synthesis, disrupted protein function, and ultimately, the inhibition of cancer cell growth.
Quantitative Data Summary of Novel MAT2A Inhibitors
The following tables summarize key quantitative data for several novel MAT2A inhibitors from preclinical and clinical studies.
Table 1: In Vitro Potency of Selected MAT2A Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| AG-270 | MAT2A | Enzymatic | 14 | - | |
| Compound 9 | MAT2A | Enzymatic | 20 | - | |
| Compound 9 | Proliferation | Cellular | 10 | HAP1 MTAP-/- | |
| Compound 17 | MAT2A | Enzymatic | 430 | - | |
| Compound 17 | Proliferation | Cellular | 1400 | HCT116 MTAP-/- | |
| A11 | MAT2A | Enzymatic | 4600 | - | |
| A10 | MAT2A | Enzymatic | 6800 | - | |
| PF-9366 | MAT2A | Enzymatic | 420 | - | |
| PF-9366 | Proliferation | Cellular | 10000 | Huh-7 |
Table 2: Pharmacokinetic Parameters of AG-270 at Steady State (Cycle 1, Day 15)
| Dose Cohort | Geometric Mean Cmax (ng/mL) | Median Tmax (h) | Geometric Mean AUC0–τ (h*ng/mL) | Median Terminal Half-life (t½) (h) | Reference |
| 50 mg QD | 1712 | 1 - 6 | 33375 (τ=24h) | 16 - 38 | |
| 200 mg QD | 13581 | 1 - 6 | 107979 (τ=24h) | 16 - 38 | |
| 400 mg QD | N/A | 1 - 6 | 57285 (τ=24h) | 16 - 38 | |
| 200 mg BID | N/A | 1 - 6 | 126833 (τ=12h) | 16 - 38 |
Data sourced from a Phase I clinical trial of AG-270 (NCT03435250).
Interim data from the Phase 1 clinical trial of another MAT2A inhibitor, IDE397 (NCT04794699), indicates a favorable pharmacokinetic profile with dose-proportional exposure and robust target engagement, as evidenced by reductions in plasma SAM exceeding 60% at steady state.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of novel MAT2A inhibitors. Below are protocols for key experiments typically performed during their initial characterization.
Colorimetric MAT2A Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory activity of a compound on the MAT2A enzyme by measuring the production of inorganic phosphate (B84403) (Pi), a byproduct of the SAM synthesis reaction.
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine solution
-
ATP solution
-
MAT2A Assay Buffer
-
Test Inhibitor (dissolved in DMSO)
-
Colorimetric Detection Reagent (e.g., PiColorLock™)
-
96-well or 384-well microplates
Procedure:
-
Prepare Inhibitor Dilutions: Create serial dilutions of the test inhibitor in the assay buffer. Ensure the final DMSO concentration remains constant and does not exceed 1%.
-
Assay Plate Setup:
-
Test Wells: Add the diluted test inhibitor.
-
Positive Control Wells: Add buffer with the same final DMSO concentration.
-
Blank Wells: Add assay buffer without the enzyme.
-
-
Enzyme Addition: Add diluted MAT2A enzyme to the "Test" and "Positive Control" wells.
-
Substrate Addition: Prepare a master mixture of ATP and L-Methionine in the assay buffer and add it to all wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the colorimetric detection reagent to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 630 nm) using a microplate reader.
-
Data Analysis: Subtract the blank well absorbance from all other readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of a MAT2A inhibitor on the growth of cancer cells, comparing MTAP-deleted (MTAP-/-) cells to their wild-type (MTAP-WT) counterparts to demonstrate synthetic lethality.
Materials:
-
HCT116 MTAP-/- and HCT116 MTAP-WT cell lines
-
Appropriate cell culture medium and supplements
-
Test Inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue™, CCK-8)
Procedure:
-
Cell Seeding: Seed both MTAP-/- and MTAP-WT cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in the cell culture medium and add them to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a period of 3 to 7 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Readout: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curves to determine the IC50 values for each cell line. A significantly lower IC50 in the MTAP-/- cell line indicates selective anti-proliferative activity.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate critical signaling pathways and experimental workflows.
MAT2A Signaling Pathway and Synthetic Lethality in MTAP-Deleted Cancers
Caption: MAT2A synthetic lethality in MTAP-deleted cancers.
Generalized Workflow for MAT2A Inhibitor Discovery and Characterization
References
An In-depth Technical Guide to the Structural Basis of MAT2A Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the structural and mechanistic foundations that underpin the selectivity of Methionine Adenosyltransferase 2A (MAT2A) inhibitors, a promising class of targeted cancer therapeutics. While the initial focus of this inquiry was on a specific compound designated as "MAT2A inhibitor 6" (referenced as compound 18 in patent WO2021254529A1), publicly available quantitative data and detailed experimental protocols for this specific molecule are limited.[1] Therefore, this paper will use the well-characterized, potent, and selective MAT2A inhibitor, SCR-7952, as a primary exemplar to illustrate the core principles of MAT2A inhibitor selectivity. The concepts and methodologies described herein are broadly applicable to the wider class of allosteric MAT2A inhibitors.
The Principle of Synthetic Lethality: Targeting MAT2A in MTAP-Deleted Cancers
The selective targeting of cancer cells with specific genetic vulnerabilities is a cornerstone of modern oncology.[2] A key vulnerability arises from the co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the CDKN2A tumor suppressor gene, an event occurring in approximately 15% of all human cancers.[2][3] This genetic alteration creates a synthetic lethal dependency on MAT2A.[2]
In healthy cells, MTAP is crucial for the methionine salvage pathway. In its absence in cancer cells, the MTAP substrate, methylthioadenosine (MTA), accumulates to high levels. This accumulation of MTA acts as a partial and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes MTAP-deleted cancer cells highly dependent on the primary pathway for producing S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including those catalyzed by PRMT5. This primary SAM production pathway is driven by MAT2A.
Consequently, inhibiting MAT2A in MTAP-deleted cells leads to a critical depletion of SAM, which further cripples the already compromised PRMT5 activity. This dual-hit on the methylation machinery induces significant cellular stress, leading to disruptions in mRNA splicing, DNA damage, cell cycle arrest, and ultimately, selective cell death, while leaving normal, MTAP-proficient cells relatively unharmed.
Structural Basis for Allosteric Inhibition
Most potent and selective MAT2A inhibitors, including SCR-7952 and AG-270, are allosteric inhibitors. They do not bind to the active site where methionine and ATP bind but rather to a distinct allosteric site located at the interface of the MAT2A dimer. This binding event induces a conformational change in the enzyme that can prevent the release of the product, SAM, thereby inhibiting the enzyme's catalytic cycle. Cryo-electron microscopy data for SCR-7952 has confirmed its binding to an allosteric site on MAT2A, highlighting its high binding affinity.
The structural basis for the selectivity of these inhibitors is rooted in the unique topology of this allosteric pocket, which is not conserved among other methyltransferases. This allows for the design of compounds that specifically recognize and bind to the MAT2A allosteric site with high affinity, leading to minimal off-target effects.
Quantitative Analysis of MAT2A Inhibitor Selectivity
The selectivity of MAT2A inhibitors is quantified by comparing their inhibitory effects on MTAP-deleted cancer cells versus their wild-type counterparts. This is typically expressed as a selectivity ratio of IC50 values (the concentration of inhibitor required to inhibit a biological process by 50%).
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Selectivity (WT/Deleted) | Reference |
| SCR-7952 | HCT116 | Deleted | 34.4 | >14x | |
| HCT116 | Wild-Type | 487.7 | |||
| NCI-H838 | Deleted | 4.3 | N/A | ||
| MIA PaCa-2 | Deleted | 19.7 | N/A | ||
| A549 | Deleted | 123.1 | N/A | ||
| AG-270 | HCT116 | Deleted | ~300 | >4x | |
| HCT116 | Wild-Type | >1200 | |||
| HCT116 (with MTDIA) | Wild-Type | 228 | N/A |
Note: IC50 values can vary depending on experimental conditions such as cell seeding density and incubation time.
Experimental Protocols
Reproducible and robust experimental protocols are critical for the evaluation and comparison of MAT2A inhibitors. Below are detailed methodologies for key assays.
This assay measures the enzymatic activity of MAT2A by quantifying the production of pyrophosphate, a byproduct of the SAM synthesis reaction.
Materials:
-
Purified recombinant human MAT2A enzyme
-
L-Methionine
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test Inhibitor (dissolved in DMSO)
-
Colorimetric Detection Reagent (e.g., PiColorLock™)
-
96-well or 384-well microplates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer containing a constant percentage of DMSO.
-
Assay Plate Setup: In a microplate, add the assay buffer, followed by the test inhibitor dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition and Pre-incubation: Add the MAT2A enzyme to all wells except the negative control. Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP.
-
Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 60-120 minutes).
-
Detection: Stop the reaction and add the colorimetric detection reagent. Incubate at room temperature for 15-30 minutes to allow for color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
This assay assesses the effect of a MAT2A inhibitor on the proliferation of cancer cells, comparing MTAP-wild-type and MTAP-deleted cell lines to determine selectivity.
Materials:
-
MTAP-wild-type and MTAP-deleted cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
Test Inhibitor
-
DMSO (for inhibitor stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or resazurin)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both MTAP-wild-type and MTAP-deleted cells into 96-well plates at an optimal density (e.g., 1,000-5,000 cells per well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 3-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For Resazurin-based assays: Add the viability reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model to determine the IC50 value for both cell lines.
-
Calculate the selectivity index by dividing the IC50 of the MTAP-wild-type cells by the IC50 of the MTAP-deleted cells.
-
Conclusion
The selective inhibition of MAT2A in MTAP-deleted cancers is a validated and promising therapeutic strategy. The structural basis for the selectivity of allosteric MAT2A inhibitors like SCR-7952 lies in their ability to bind to a unique, non-conserved pocket at the dimer interface, leading to potent and specific inhibition of MAT2A's enzymatic activity. This selectivity is robustly demonstrated through comparative cellular proliferation assays in isogenic MTAP-wild-type and MTAP-deleted cell lines. The detailed experimental protocols provided herein offer a framework for the continued discovery and development of novel, highly selective MAT2A inhibitors for the precision treatment of MTAP-deleted cancers.
References
A Technical Guide to the Downstream Effects of MAT2A Inhibition on PRMT5 Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the intricate relationship between Methionine Adenosyltransferase 2A (MAT2A) and Protein Arginine Methyltransferase 5 (PRMT5), focusing on the downstream cellular effects following the inhibition of MAT2A. As the primary producer of S-adenosylmethionine (SAM), the universal methyl donor, MAT2A plays a pivotal role in cellular methylation.[1][2][3] PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on numerous protein substrates, is highly sensitive to intracellular SAM levels.[1] Consequently, targeting MAT2A presents a compelling therapeutic strategy to modulate PRMT5 activity and its downstream pathways, a concept of particular significance in cancers harboring deletions of the methylthioadenosine phosphorylase (MTAP) gene.[1]
Core Concept: The MAT2A-PRMT5 Axis and Synthetic Lethality
In approximately 15% of all human cancers, the gene encoding MTAP is co-deleted with the tumor suppressor gene CDKN2A. MTAP is a crucial enzyme in the methionine salvage pathway that metabolizes methylthioadenosine (MTA). In MTAP-deleted cancer cells, MTA accumulates to high levels. MTA is a potent and selective natural inhibitor of PRMT5. This accumulation creates a state of partial PRMT5 inhibition, rendering the cancer cells highly dependent on the remaining PRMT5 function for survival. This vulnerability is known as synthetic lethality.
Inhibition of MAT2A with small molecules further curtails the production of SAM, the essential cofactor for PRMT5. PRMT5 has a uniquely low affinity for SAM compared to other methyltransferases, making it particularly sensitive to fluctuations in SAM concentration. The dual insult of elevated MTA (a competitive inhibitor) and reduced SAM (a necessary substrate) synergistically suppresses PRMT5 activity, leading to selective anti-tumor effects in MTAP-deleted cancers.
Downstream Cellular Consequences of PRMT5 Inhibition
The reduction of PRMT5 activity via MAT2A inhibition triggers a cascade of measurable downstream effects, ultimately leading to cancer cell death.
-
Perturbation of mRNA Splicing: PRMT5 methylates components of the spliceosome complex. Reduced PRMT5 activity leads to defects in mRNA splicing, resulting in the retention of introns and the generation of non-functional proteins. This disruption of normal RNA processing is a major contributor to the anti-tumor effect.
-
DNA Damage and Mitotic Defects: MAT2A inhibition has been shown to induce DNA damage and defects in mitosis in MTAP-deleted cancer cells. This can lead to the formation of R-loops (three-stranded nucleic acid structures) and activation of the Fanconi anemia pathway, ultimately triggering cell cycle arrest and apoptosis.
-
Apoptosis: The culmination of disrupted splicing, DNA damage, and cell cycle arrest is the induction of programmed cell death (apoptosis), selectively in the vulnerable MTAP-deleted cancer cells.
Quantitative Data from Preclinical Studies
The inhibition of MAT2A triggers a cascade of measurable downstream effects, primarily centered on the reduction of PRMT5-mediated methylation and subsequent impacts on cell viability and tumor growth. The following tables summarize key quantitative data from preclinical studies using potent and selective MAT2A inhibitors.
Table 1: Effect of MAT2A Inhibition on Cellular Metabolite Levels
| Cell Line | MTAP Status | Treatment (Inhibitor) | Change in SAM Levels | Change in MTA Levels | Change in MTA:SAM Ratio | Reference |
| HT-29 | Wild-Type | AG-270 | 6.3-fold decrease | 8.9-fold decrease | - | |
| HT-29 | Wild-Type | MTDIA + AG-270 | 6.3-fold decrease | 5.5-fold increase | 40 to 60-fold increase | |
| HT-29 | Knockout | AG-270 | - | - | 40 to 60-fold increase |
Table 2: Anti-proliferative Activity of MAT2A Inhibitors
| Inhibitor | Cell Line | MTAP Status | IC50 / GI50 | Reference |
| AG-270 | HCT116 | Deleted | 260 nM | |
| IDE397 | Multiple PDX Models | Deleted | Selective anti-tumor activity | |
| MTDIA + AG-270 | HT-29 | Wild-Type | Synergistic (104-fold potency increase) |
Table 3: Pharmacodynamic Effects of MAT2A Inhibition
| Cell Line | MTAP Status | Treatment (Inhibitor) | Effect on PRMT5 Activity (SDMA levels) | Reference |
| HT-29 | Wild-Type | MTDIA (MTAP inhibitor) | 50% reduction | |
| HT-29 | Wild-Type | MTDIA + AG-270 | >90% reduction | |
| HCT116 | Isogenic Pair | shRNA knockdown of MAT2A | Significant reduction in MTAP-/- cells only |
SDMA: Symmetric Dimethylarginine, a direct marker of PRMT5 activity. PDX: Patient-Derived Xenograft.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of a MAT2A inhibitor on MTAP-wild-type versus MTAP-deleted cancer cell lines using a luminescence-based assay (e.g., CellTiter-Glo®).
Materials:
-
MTAP-wild-type (e.g., HCT116 MTAP+/+) and MTAP-deleted (e.g., HCT116 MTAP-/-) cancer cell lines.
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
MAT2A inhibitor (e.g., AG-270, IDE397).
-
Vehicle control (e.g., DMSO).
-
Solid white, opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Multichannel pipette.
-
Microplate reader with luminescence detection capability.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1,000 cells per well in a volume of 100 µL of complete growth medium into the 96-well plates. Include wells with medium only for background measurement.
-
Incubate the plates overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the MAT2A inhibitor in DMSO. Perform a serial dilution in complete medium to create a range of desired concentrations (e.g., 0.1 nM to 10 µM).
-
Add the diluted compound solutions to the respective wells. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.
-
Incubate the plates for 72 to 120 hours at 37°C with 5% CO₂.
-
Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent (e.g., 100 µL of CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a microplate reader. Subtract the background reading from all wells. Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition) for both cell lines.
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol describes the detection of total symmetric dimethylarginine (SDMA) levels in cell lysates, a key pharmacodynamic marker for PRMT5 activity.
Materials:
-
Treated and untreated cell pellets.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and electrophoresis equipment.
-
PVDF membrane and transfer buffer/system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: anti-SDMA antibody.
-
Primary antibody: anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Sonicate or vortex briefly to shear DNA and ensure complete lysis. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein like GAPDH or β-actin. Quantify band intensity using software like ImageJ.
Protocol 3: In Vitro MAT2A Enzymatic Inhibition Assay
This protocol describes a colorimetric method to measure the enzymatic activity of MAT2A by quantifying the inorganic phosphate (B84403) (Pi) generated as a byproduct of the reaction. It is used to determine the IC50 of an inhibitor.
Materials:
-
Purified recombinant MAT2A enzyme.
-
Substrates: L-Methionine and ATP solutions.
-
MAT2A Assay Buffer.
-
Test Inhibitor dissolved in DMSO.
-
Colorimetric Detection Reagent (e.g., a malachite green-based reagent that detects free phosphate).
-
Half-volume 96-well plates.
Procedure:
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of the test inhibitor in assay buffer at a concentration 5-fold higher than the desired final concentration.
-
Assay Plate Setup: Add 10 µL of the diluted inhibitor or vehicle (Diluent Solution) to the appropriate wells of a 96-well plate.
-
Enzyme Addition: Dilute the MAT2A enzyme in 1x assay buffer to the desired concentration (e.g., 60 ng/µl). Add 20 µL of the diluted enzyme to all wells except the "Blank" or "No Enzyme" control. Add 20 µL of assay buffer to the blank wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a Master Mixture containing the substrates (ATP and L-Methionine) in assay buffer. Add 20 µL of the Master Mixture to all wells to start the reaction. The final reaction volume is 50 µL.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Detection: Stop the reaction by adding 100 µL of the Colorimetric Detection Reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm) on a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Plot the absorbance against the inhibitor concentration and use non-linear regression to calculate the IC50 value.
References
The Impact of MAT2A Inhibition on Cellular S-adenosylmethionine (SAM) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. Inhibition of MAT2A has emerged as a promising therapeutic strategy, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This technical guide provides an in-depth overview of the impact of MAT2A inhibitors on cellular SAM levels, with a focus on the principles of action and methodologies for evaluation. While specific quantitative data for "MAT2A inhibitor 6" is not publicly available, this document will utilize data from well-characterized MAT2A inhibitors to illustrate the profound effects of this class of compounds on cellular SAM concentrations and related pathways.
Introduction: The MAT2A-SAM Axis in Oncology
S-adenosylmethionine (SAM) is a pivotal molecule in cellular metabolism, serving as the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids. These methylation events are crucial for regulating gene expression, signal transduction, and maintaining cellular homeostasis. The synthesis of SAM from methionine and ATP is catalyzed by the enzyme methionine adenosyltransferase (MAT), with MAT2A being the predominant isoform expressed in most tissues outside of the liver.[1]
In a significant subset of cancers, approximately 15%, the gene encoding for methylthioadenosine phosphorylase (MTAP) is co-deleted with the tumor suppressor gene CDKN2A.[2] MTAP is essential for the salvage of methionine from methylthioadenosine (MTA). In MTAP-deleted cancer cells, MTA accumulates and acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[3] This partial inhibition renders these cells highly dependent on high intracellular SAM levels to maintain sufficient PRMT5 activity, creating a synthetic lethal vulnerability.[4][5] By inhibiting MAT2A, the production of SAM is reduced, leading to a further decrease in PRMT5 activity, which in turn disrupts downstream processes like mRNA splicing, ultimately resulting in cancer cell death.[2]
MAT2A inhibitors are typically allosteric modulators that bind to a site distinct from the enzyme's active site, inducing a conformational change that reduces its catalytic efficiency.[6] The primary pharmacodynamic effect of these inhibitors is a dose-dependent reduction in cellular SAM levels.
Quantitative Impact of MAT2A Inhibitors on Cellular SAM Levels
The direct and measurable consequence of MAT2A inhibition is a significant reduction in intracellular SAM concentrations. This reduction is a key biomarker for target engagement and is directly correlated with the anti-proliferative effects of these inhibitors in MTAP-deleted cancer cells.
While specific data for "this compound" is limited, the following tables summarize the effects of other well-documented MAT2A inhibitors on cellular SAM levels in vitro and in vivo. This data serves as a reference for the expected potency of a novel MAT2A inhibitor.
Table 1: In Vitro Inhibition of Cellular SAM Levels by Representative MAT2A Inhibitors
| Inhibitor | Cell Line | Treatment Conditions | SAM Reduction | IC50 for SAM Reduction (nM) | Reference |
| AG-270 | HCT116 MTAP-/- | 6 hours | Dose-dependent | 5.8 | [6] |
| SCR-7952 | HCT116 MTAP-/- | 6 hours | Dose-dependent | 1.9 | [6] |
| IDE397 | HCT116 MTAP-/- | 24 hours | Dose-dependent | 7 | [6] |
| PF-9366 | HCT116 MTAP-/- | Not specified | Not specified | 1200 | [6] |
Table 2: In Vivo Effects of Representative MAT2A Inhibitors on SAM Levels
| Inhibitor | Model | Tissue | Dose and Schedule | SAM Reduction | Reference |
| AG-270 | Patient-derived xenograft | Tumor | 100 mg/kg, single dose | ~60-80% | [7] |
| AG-270 | Human clinical trial | Plasma | 50-200 mg, daily | 54-70% | [7] |
| Compound 30 | HCT-116 MTAP-deleted xenograft | Tumor | Not specified | Significant reduction | [8] |
Signaling Pathways and Experimental Workflows
The MAT2A-SAM-PRMT5 Signaling Pathway in MTAP-Deleted Cancers
The synthetic lethal interaction between MAT2A inhibition and MTAP deletion is mediated through the MAT2A-SAM-PRMT5 axis. The following diagram illustrates this critical signaling pathway.
Experimental Workflow for Evaluating MAT2A Inhibitors
A systematic workflow is essential for the preclinical evaluation of novel MAT2A inhibitors. The following diagram outlines the key experimental stages.
Detailed Experimental Protocols
Accurate and reproducible measurement of cellular SAM levels is paramount for assessing the pharmacodynamic effects of MAT2A inhibitors. Below are detailed protocols for cell culture and SAM quantification using LC-MS/MS and ELISA.
Protocol for Cell Culture and Treatment with MAT2A Inhibitor
-
Cell Seeding:
-
Culture MTAP-deleted (e.g., HCT116 MTAP-/-) and wild-type cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well or 12-well plates at a density that ensures they are in the exponential growth phase and reach approximately 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of the MAT2A inhibitor (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response experiment (e.g., 0, 1, 10, 100, 1000 nM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest inhibitor concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the MAT2A inhibitor or vehicle control.
-
-
Incubation and Cell Harvest:
-
Incubate the treated cells for the desired time period (e.g., 6, 24, or 48 hours).
-
To harvest, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold extraction buffer (e.g., 80% methanol) to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Protocol for Quantification of Cellular SAM by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of SAM.
-
Sample Preparation:
-
Following cell harvest with 80% methanol, vortex the cell lysates vigorously and incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate volume of LC-MS grade water or a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto a reverse-phase C18 or a HILIC column for chromatographic separation.
-
Use a mobile phase gradient typically consisting of water and acetonitrile (B52724) with an additive like formic acid to improve ionization.
-
Perform detection using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for SAM should be optimized for the instrument used.
-
A stable isotope-labeled internal standard (e.g., d3-SAM) should be added to the samples before extraction to correct for matrix effects and variations in sample processing.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of SAM.
-
Quantify the SAM concentration in the samples by comparing the peak area ratio of endogenous SAM to the internal standard against the standard curve.
-
Normalize the SAM concentration to the total protein content or cell number of the corresponding sample.
-
Protocol for Quantification of Cellular SAM by ELISA
ELISA provides a high-throughput alternative for SAM quantification, though it may have different sensitivity and specificity compared to LC-MS/MS.
-
Sample Preparation:
-
Prepare cell lysates as described in section 4.1. The extraction buffer should be compatible with the specific ELISA kit being used.
-
Dilute the cell lysates as necessary to fall within the detection range of the assay.
-
-
ELISA Procedure (Competitive Assay):
-
Follow the manufacturer's instructions for the specific SAM ELISA kit.[9][10]
-
Typically, samples and standards are added to a microplate pre-coated with a SAM conjugate.
-
An anti-SAM antibody is then added, which competes for binding to the SAM in the sample and the SAM conjugate on the plate.
-
After incubation and washing steps, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is then added, and the resulting colorimetric signal is measured using a microplate reader. The signal intensity is inversely proportional to the amount of SAM in the sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the SAM standards.
-
Determine the SAM concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the results to protein concentration or cell number.
-
Conclusion
The inhibition of MAT2A represents a targeted and effective therapeutic strategy for MTAP-deleted cancers. The primary and quantifiable pharmacodynamic effect of MAT2A inhibitors is the reduction of cellular S-adenosylmethionine levels. This technical guide provides a framework for understanding the mechanism of action of these inhibitors and offers detailed protocols for the robust evaluation of their impact on the cellular methylome. While specific data for every novel inhibitor may not be readily available, the principles and methodologies outlined herein provide a solid foundation for researchers and drug development professionals to advance this promising class of therapeutics. The continued development of potent and selective MAT2A inhibitors holds significant promise for patients with cancers harboring MTAP deletions.
References
- 1. Distinct S-adenosylmethionine synthases link phosphatidylcholine to mitochondrial function and stress survival | PLOS Biology [journals.plos.org]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-Adenosylmethionine (SAM) ELISA Kit [cellbiolabs.com]
- 10. cellbiolabs.com [cellbiolabs.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of MAT2A Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the cellular characterization of a novel MAT2A (Methionine Adenosyltransferase 2A) inhibitor, here designated as "MAT2A inhibitor 6". The protocols described are essential for evaluating its efficacy, selectivity, and mechanism of action in cancer cell lines, particularly those with MTAP (methylthioadenosine phosphorylase) deletion, where a synthetic lethal relationship with MAT2A inhibition is established.[1][2][3][4]
Introduction to MAT2A Inhibition
MAT2A is a critical enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions.[1] In cancers with MTAP gene deletion (~15% of all human cancers), the accumulation of methylthioadenosine (MTA) leads to the partial inhibition of PRMT5 (Protein Arginine Methyltransferase 5). This renders these cells highly dependent on MAT2A to produce sufficient SAM for essential PRMT5 activity, creating a therapeutic window for MAT2A inhibitors. Inhibition of MAT2A in MTAP-deleted cells depletes SAM, further reduces PRMT5 activity, disrupts mRNA splicing, and induces DNA damage, leading to cell death.
Signaling Pathway of MAT2A Inhibition in MTAP-Deleted Cancer
The diagram below illustrates the synthetic lethal interaction exploited by MAT2A inhibitors in cancer cells with MTAP deletion.
Caption: MAT2A signaling in MTAP wild-type vs. MTAP-deleted cells.
Experimental Protocols
Cell Viability and Proliferation Assays
These assays are fundamental to determining the anti-proliferative effect of this compound and its selectivity for MTAP-deleted cells.
Workflow for Cell Viability Assay
Caption: Workflow for assessing inhibitor selectivity.
Protocol:
-
Cell Seeding: Seed isogenic MTAP-deleted (e.g., HCT116 MTAP-/-) and wild-type (e.g., HCT116 MTAP+/+) cells into 96-well plates at a density of 1,000-2,000 cells per well and allow them to attach overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Add the diluted inhibitor and a vehicle control (DMSO) to the cells.
-
Incubation: Incubate the plates for 72 to 120 hours, a period that allows for multiple cell doublings.
-
Viability Measurement: Add a cell viability reagent such as CellTiter-Glo®, AlamarBlue™, or CCK-8 to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis. The selectivity index is calculated by dividing the IC50 of the wild-type cell line by that of the MTAP-deleted cell line.
Table 1: Representative Anti-proliferative Activity of MAT2A Inhibitors
| Inhibitor | Cell Line | MTAP Status | IC50 | Reference |
| AG-270 | HCT116 | MTAP-null | 20 nM (SAM reduction) | |
| Compound 17 | HCT116 | MTAP-/- | 1.4 µM | |
| PF-9366 | MLL-rearranged Leukemia Cells | N/A | ~10 µM | |
| Compound 28 | HCT116 | MTAP knockout | 250 nM | |
| SCR-7952 | HCT116 | MTAP-/- | 34.4 nM |
Western Blot Analysis
Western blotting is used to assess the protein levels of MAT2A and downstream markers of its activity, such as PRMT5 and symmetric dimethylarginine (SDMA).
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against MAT2A, PRMT5, SDMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Table 2: Antibodies for Western Blot Analysis
| Target Protein | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| MAT2A | 1:1000 | Thermo Fisher Scientific | PA5-72927 |
| PRMT5 | 1:1000 | N/A | N/A |
| SDMA | N/A | N/A | N/A |
| β-actin | N/A | N/A | N/A |
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is employed to measure changes in the mRNA expression levels of MAT2A and its target genes.
Protocol:
-
RNA Extraction: Harvest cells after treatment and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare a qPCR reaction mix with SYBR Green master mix, forward and reverse primers for the gene of interest, and the cDNA template.
-
Data Analysis: Analyze the results using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH or HPRT1.
Table 3: Example Primer Sequences for Human MAT2A
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| MAT2A | GGGATGCGTCTGGTGTATGT | CCAGCACGTTGTAGGAGTCAT |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct engagement of this compound with the MAT2A protein in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A schematic overview of the CETSA protocol.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified duration (e.g., 1 hour) to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells, often by freeze-thaw cycles, to release the intracellular proteins.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble MAT2A at each temperature point by Western blot.
-
Data Interpretation: A positive thermal shift (i.e., more soluble protein at higher temperatures) in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
By following these detailed protocols, researchers can effectively characterize the cellular activity of novel MAT2A inhibitors and generate the necessary data to advance promising compounds in the drug development pipeline.
References
Application Notes and Protocols for In Vivo Dosing and Administration of MAT2A Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a pivotal therapeutic target in oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. The inhibition of MAT2A in these MTAP-deleted tumors induces a synthetic lethal effect. This occurs because the absence of MTAP leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of PRMT5. These cancer cells then become highly dependent on MAT2A for the production of S-adenosylmethionine (SAM), the universal methyl donor essential for the function of methyltransferases like PRMT5. Inhibition of MAT2A depletes SAM, further suppressing PRMT5 activity and leading to selective cancer cell death.[1] These application notes provide a comprehensive guide to the in vivo dosing and administration of MAT2A inhibitors in mouse models, compiling data from preclinical studies to aid in the design and execution of efficacious and reproducible experiments.
Signaling Pathway of MAT2A Inhibition in MTAP-Deleted Cancers
The targeting of MAT2A in MTAP-deleted cancers is based on a synthetic lethal interaction that disrupts cellular methylation processes. The following diagram illustrates this pathway.
Caption: MAT2A inhibition in MTAP-deleted cancer cells.
Quantitative Data Summary of In Vivo Dosing
The following tables summarize the in vivo dosing parameters for several MAT2A inhibitors in mouse xenograft models. These data can serve as a reference for dose selection and study design.
Table 1: In Vivo Dosing of AG-270 (Fidrisertib)
| Dose (mg/kg) | Administration Route | Dosing Schedule | Mouse Model | Tumor Type | Efficacy (Tumor Growth Inhibition) | Reference |
| 50 | Oral (p.o.) | Once daily (qd) | Xenograft | HCT-116 (MTAP-deleted) | 43% | [1] |
| 100 | Oral (p.o.) | Once daily (qd) | Xenograft | KP4 (MTAP-null) | 66% | [2] |
| 200 | Oral (p.o.) | Once daily (qd) | Xenograft | KP4 (MTAP-null) | 67% | [2] |
| 200 | Not Specified | Not Specified | Xenograft | HCT-116 (MTAP-/-) | 52.0% | [1] |
Table 2: In Vivo Dosing of Other MAT2A Inhibitors
| Inhibitor | Dose (mg/kg) | Administration Route | Dosing Schedule | Mouse Model | Tumor Type | Efficacy (Tumor Growth Inhibition) | Reference |
| IDE397 | 10 | Oral (p.o.) | Once daily (qd) | CDX | RT112/84 Bladder Cancer | Not specified | |
| IDE397 | 30 | Oral (p.o.) | Once daily (qd) | CDX | RT112/84 Bladder Cancer | Not specified | |
| AGI-25696 | 300 | Oral (p.o.) | Once daily (qd) | Xenograft | KP4 (MTAP-null) | 67.8% | |
| Compound 30 | 20 | Oral (p.o.) | Once daily (qd) | Xenograft | HCT-116 (MTAP-deleted) | 60% | |
| Compound 28 | Not specified | Oral (p.o.) & Subcutaneous (s.c.) | Not specified | Xenograft | HCT-116 (MTAP knockout) | Antitumor response observed |
Experimental Protocols
Protocol 1: Preparation of Vehicle Formulations
1.1: 0.5% Methylcellulose (B11928114) (MC) Suspension Vehicle
This is a commonly used vehicle for suspending hydrophobic compounds for oral administration.
Materials:
-
Methylcellulose powder (e.g., 400 cP)
-
Deionized water (sterile)
-
Magnetic stirrer and stir bar
-
Beakers
-
Autoclave
Procedure:
-
Heat approximately one-third of the final required volume of deionized water to 60-80°C.
-
While stirring vigorously, slowly add the methylcellulose powder to the heated water to ensure the powder is thoroughly wetted and forms a homogenous milky suspension.
-
Remove the solution from the heat.
-
Add the remaining two-thirds of the required volume as cold deionized water to the mixture.
-
Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.
-
Autoclave the final solution to ensure sterility.
-
Store the prepared vehicle at 4°C.
1.2: Co-Solvent Vehicle (for poorly soluble compounds)
This formulation can be used to dissolve compounds that are not readily suspended in aqueous vehicles.
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (sterile)
-
Sterile conical tubes
-
Vortex mixer
Procedure (example for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
To a sterile conical tube, add 10% of the final volume as DMSO.
-
Add 40% of the final volume as PEG300 to the DMSO and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix.
-
Finally, add 45% of the final volume as sterile saline to reach the desired total volume and mix until a clear solution is achieved.
-
If precipitation occurs, gentle warming or sonication can be used to aid dissolution.
-
Prepare fresh daily unless stability data indicates otherwise.
Protocol 2: Preparation and Administration of MAT2A Inhibitor by Oral Gavage
Materials:
-
MAT2A inhibitor
-
Prepared vehicle
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
-
Syringes (e.g., 1 mL)
-
Gavage needles (appropriate size for mice, typically 20-22 gauge with a ball-tip)
Procedure:
-
Formulation Preparation: a. Calculate the required amount of the MAT2A inhibitor and vehicle based on the desired dose (e.g., 50 mg/kg), dosing volume (typically 10 mL/kg), and the number of animals. b. Accurately weigh the MAT2A inhibitor and place it in a sterile conical tube. c. Add the calculated volume of the chosen vehicle. d. Vortex thoroughly to create a homogenous suspension or solution. If needed, use a sonicator to aid in dissolution or suspension. e. Prepare the formulation fresh daily unless stability data supports longer storage.
-
Animal Handling and Dosing: a. Weigh each mouse to determine the precise volume of the formulation to be administered. b. Gently but firmly restrain the mouse using a scruff hold, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. c. Draw the calculated volume of the MAT2A inhibitor formulation into a syringe fitted with a gavage needle. Ensure there are no air bubbles. d. Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Do not force the needle. e. Once the needle is properly positioned in the esophagus/stomach, slowly depress the syringe plunger to deliver the formulation. f. Withdraw the needle smoothly and return the mouse to its cage. g. Monitor the animal for any signs of distress (e.g., coughing, difficulty breathing), which could indicate improper administration.
Protocol 3: Xenograft Mouse Model Efficacy Study
The following workflow outlines a typical in vivo efficacy study using a xenograft mouse model.
Caption: Workflow for a xenograft efficacy study.
Detailed Steps for Xenograft Study:
-
Cell Culture and Implantation:
-
Culture MTAP-deleted cancer cells (e.g., HCT-116 MTAP-/-) under standard conditions.
-
On the day of implantation, harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each immunodeficient mouse.
-
-
Tumor Monitoring and Grouping:
-
Monitor mice for tumor growth, beginning caliper measurements 3-4 days post-implantation.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, MAT2A inhibitor).
-
-
Treatment and In-life Monitoring:
-
Administer the MAT2A inhibitor or vehicle control according to the planned schedule for the duration of the study.
-
Monitor animal body weight and tumor volume 2-3 times per week.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise tumors and measure their weight.
-
Collect plasma and tumor tissue for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.
-
Pharmacodynamic Biomarkers:
-
Measure SAM and methionine levels in plasma and tumor tissue using LC-MS/MS to confirm target engagement.
-
Assess symmetric dimethylarginine (SDMA) levels in tumor tissue by immunohistochemistry (IHC) as a downstream marker of PRMT5 activity.
-
-
Troubleshooting Guide for Oral Gavage
| Issue | Potential Cause | Recommended Action |
| Excessive struggling of the mouse | Improper restraint, stress | Ensure a firm but gentle scruff that immobilizes the head. Allow the mouse to acclimate to handling for several days before the procedure. |
| Fluid seen from the nose or mouth | Accidental administration into the trachea | Immediately stop the procedure. Tilt the mouse's head down to allow fluid to drain. Monitor closely for respiratory distress. Do not re-dose for at least 24 hours. |
| Resistance during needle insertion | Incorrect placement (e.g., hitting the back of the throat or entering the trachea) | Do not force the needle. Withdraw, reposition the mouse to ensure a straight line from head to body, and gently re-insert. |
| Injury to the esophagus or stomach | Improper needle size or forceful insertion | Use a gavage needle with a smooth, ball-shaped tip of the appropriate size for the mouse's weight. Always advance the needle gently. |
By following these detailed protocols and utilizing the provided data, researchers can effectively and safely conduct in vivo studies with MAT2A inhibitors in mouse models, leading to more reliable and reproducible results in the development of novel cancer therapeutics.
References
Protocol for Assessing MAT2A Inhibitor Efficacy in Xenograft Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for assessing the in vivo efficacy of Methionine Adenosyltransferase 2A (MAT2A) inhibitors using xenograft models. The protocols outlined below are intended to serve as a practical resource for designing and executing preclinical efficacy and pharmacokinetic studies.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular methylation reactions essential for cell growth, proliferation, and gene expression.[1] In oncology, MAT2A has emerged as a significant therapeutic target, particularly in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This genetic alteration, present in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] Consequently, these cancer cells become highly dependent on MAT2A for SAM production to maintain PRMT5 activity, creating a state of synthetic lethality that can be exploited by MAT2A inhibitors.[2][3]
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of novel therapeutic agents like MAT2A inhibitors.[1] These models allow for the assessment of a compound's anti-tumor activity, tolerability, and pharmacodynamic effects in a biologically relevant setting.
Signaling Pathway Overview
The inhibition of MAT2A in MTAP-deleted cancer cells disrupts a critical metabolic pathway, leading to selective cell death. The diagram below illustrates the synthetic lethal relationship between MAT2A inhibition and MTAP deletion.
Caption: Mechanism of MAT2A inhibition in MTAP-deleted cancers.
Experimental Workflow
A typical workflow for assessing the efficacy of a MAT2A inhibitor in a xenograft model is depicted below. This process involves several key stages, from model establishment to data analysis.
Caption: Typical workflow for a mouse xenograft efficacy study.[4]
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data from in vivo efficacy and pharmacokinetic studies of MAT2A inhibitors.
Table 1: In Vivo Anti-Tumor Efficacy of a Representative MAT2A Inhibitor
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| Vehicle Control | Once daily (QD), oral (p.o.) | 1500 ± 250 | - | +5 |
| MAT2A Inhibitor (20 mg/kg) | Once daily (QD), oral (p.o.) | 600 ± 150 | 60 | -2 |
| MAT2A Inhibitor (50 mg/kg) | Once daily (QD), oral (p.o.) | 300 ± 100 | 80 | -5 |
Table 2: Pharmacodynamic (PD) Marker Modulation in Tumors
| Treatment Group | Time Point | S-adenosylmethionine (SAM) Level (% of Vehicle) | Symmetric Dimethyl Arginine (SDMA) Level (% of Vehicle) |
| Vehicle Control | 24h post-last dose | 100 | 100 |
| MAT2A Inhibitor (50 mg/kg) | 24h post-last dose | 25 | 40 |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol details the procedure for establishing a subcutaneous xenograft model using an MTAP-deleted cancer cell line.
Materials:
-
MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-/-)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel®
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture the selected MTAP-deleted cancer cell line according to standard protocols.
-
Cell Harvest: On the day of implantation, harvest cells during their logarithmic growth phase.
-
Cell Preparation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.[4]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5-10 million cells) into the flank of each mouse.[4]
Protocol 2: In Vivo Efficacy Study
This protocol outlines the steps for evaluating the anti-tumor efficacy of a MAT2A inhibitor in the established xenograft model.
Materials:
-
Established xenograft-bearing mice
-
MAT2A inhibitor
-
Vehicle control solution
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Monitoring and Grouping:
-
Begin monitoring tumor growth 3-4 days post-implantation by measuring tumor dimensions with calipers.[4]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[4][5]
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, MAT2A inhibitor at different doses).[4]
-
-
Treatment Administration:
-
Prepare the MAT2A inhibitor formulation and vehicle control fresh daily, unless stability data suggests otherwise.
-
Administer the assigned treatment (e.g., once daily via oral gavage) for the planned duration of the study (e.g., 21-28 days).[1][4]
-
Monitor animal body weight and tumor volume 2-3 times per week.[1][4] A significant drop in body weight (e.g., >15-20%) can be an indicator of toxicity.[3]
-
-
Endpoint and Data Analysis:
-
Continue the treatment for the predetermined period or until the tumors in the vehicle group reach a specified size.[1]
-
At the end of the study, euthanize the mice and resect the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of vehicle group at endpoint)] x 100.[1]
-
Protocol 3: Pharmacodynamic (PD) Marker Analysis
This protocol describes the collection and analysis of tumor samples to assess target engagement and downstream pathway modulation.
Materials:
-
Tumor samples from treated and vehicle control animals
-
Reagents for SAM and SDMA quantification (e.g., LC-MS/MS)
-
Equipment for tissue homogenization and protein extraction
Procedure:
-
Sample Collection: Collect tumor biopsies or whole tumors from a subset of animals at specified time points after the final dose.[3]
-
Sample Processing: Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Biomarker Analysis:
-
Data Analysis: Normalize the biomarker levels in the treated groups to those in the vehicle control group to determine the percent reduction.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the preclinical evaluation of MAT2A inhibitors in xenograft models. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data to inform the advancement of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Measuring Intracellular SAM Levels Following Treatment with a MAT2A Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAM) is a universal methyl donor that is essential for the methylation of a wide array of biomolecules, including DNA, RNA, histones, and proteins. The synthesis of SAM is primarily catalyzed by the enzyme Methionine Adenosyltransferase 2A (MAT2A), which utilizes methionine and ATP as substrates.[1] In various cancers, MAT2A is often upregulated to meet the metabolic demands of proliferating cells, making it a compelling therapeutic target.[1][2]
MAT2A inhibitors are a class of small molecules that block the enzymatic activity of MAT2A, leading to a reduction in intracellular SAM levels.[3][4] This depletion of SAM can disrupt critical cellular processes in cancer cells, such as gene expression, DNA repair, and cell signaling, ultimately leading to cell cycle arrest and apoptosis.[2][5] A particularly promising strategy involves the use of MAT2A inhibitors in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers.[2][6] The loss of MTAP leads to an accumulation of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5). This makes the cells highly dependent on MAT2A to maintain sufficient SAM levels for PRMT5 activity, creating a synthetic lethal vulnerability that can be exploited by MAT2A inhibitors.[2][7]
Accurately measuring the intracellular concentration of SAM after treatment with a MAT2A inhibitor, such as the hypothetical "MAT2A inhibitor 6," is critical for validating its mechanism of action, determining its potency (e.g., IC50), and understanding its downstream effects on cellular methylation events.[1] This document provides detailed application notes and protocols for the quantification of intracellular SAM levels in cultured cells following treatment with a MAT2A inhibitor, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the primary methods.
Signaling Pathway and Experimental Workflow
To understand the impact of MAT2A inhibitors, it is crucial to visualize their place in the methionine cycle and the general workflow for measuring their effects on intracellular SAM levels.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data demonstrating the expected effects of a MAT2A inhibitor on intracellular SAM levels and cell proliferation.
Table 1: Effect of this compound on Intracellular SAM Levels in HCT116 Cells
| Treatment Concentration (nM) | Intracellular SAM Level (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 8.5 |
| 1 | 85 | ± 7.2 |
| 10 | 52 | ± 5.1 |
| 100 | 18 | ± 3.6 |
| 1000 | 5 | ± 1.9 |
Table 2: Anti-proliferative Activity of this compound in MTAP-deleted vs. MTAP Wild-type Cancer Cell Lines
| Cell Line | MTAP Status | IC50 (nM) |
| KP4 | Deleted | 25 |
| BxPC3 | Deleted | 35 |
| HCT116 | Wild-type | > 10,000 |
| NCI-H460 | Wild-type | > 10,000 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding : Seed cancer cells (e.g., HCT116, KP4) in 6-well or 12-well plates at a density that ensures they are in the exponential growth phase and reach approximately 70-80% confluency at the time of harvest.[1]
-
Inhibitor Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the inhibitor in culture media to achieve the desired final concentrations for a dose-response experiment (e.g., 0, 1, 10, 100, 1000 nM).[1]
-
Treatment : Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO as the highest inhibitor concentration).[1]
-
Incubation : Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]
Protocol 2: Intracellular Metabolite Extraction
This step is critical and must be performed quickly to prevent metabolite degradation.
-
Media Removal : Place the culture plate on ice and aspirate the media completely.[1]
-
Cell Washing : Quickly wash the cell monolayer once with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. Aspirate the PBS completely.[1]
-
Metabolism Quenching & Lysis : Add 500 µL of ice-cold extraction solution (e.g., 80:20 methanol:water) to each well.[1]
-
Cell Scraping : Scrape the cells from the plate surface into the extraction solution using a cell scraper.[1]
-
Collection : Transfer the cell lysate/extraction solution mixture to a pre-chilled microcentrifuge tube.[1]
-
Centrifugation : Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[8]
-
Supernatant Transfer : Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for analysis.
Protocol 3A: Quantification of SAM by LC-MS/MS
LC-MS/MS is the gold standard for absolute quantification of SAM due to its high sensitivity and specificity.[1][8]
-
Sample Preparation :
-
Spike samples with a known concentration of a stable isotope-labeled internal standard (e.g., d3-SAM) to correct for matrix effects and variations during sample processing.[1]
-
-
Chromatographic Separation :
-
Column : Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C8 reverse-phase column.[1]
-
Mobile Phase : A typical mobile phase consists of an aqueous component with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization, and an organic component like acetonitrile.[1] A gradient elution is commonly used.
-
Flow Rate : Set a flow rate appropriate for the column dimensions (e.g., 0.5-0.75 mL/min).[1]
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[1]
-
MRM Transitions : Use Multiple Reaction Monitoring (MRM) for quantification. A common precursor-to-product ion transition for SAM is m/z 399.0 → 250.1.[8] The specific transition for the internal standard (e.g., d3-SAM) should also be monitored (e.g., m/z 402.0 → 250.1).[8]
-
-
Data Analysis :
-
Standard Curve : Prepare a standard curve by analyzing known concentrations of pure SAM.
-
Quantification : Determine the concentration of SAM in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[1]
-
Normalization : Normalize the final SAM concentration to the cell number or total protein concentration of the original sample.
-
Protocol 3B: Quantification of SAM by Competitive ELISA
Commercially available ELISA kits for SAM offer a high-throughput alternative to LC-MS/MS.[1] The principle is a competitive immunoassay where SAM in the sample competes with a labeled SAM conjugate for binding to a limited amount of anti-SAM antibody.[9]
-
Kit Preparation : Prepare all reagents, standards, and samples as instructed by the manufacturer's protocol. This typically involves reconstituting standards and preparing wash buffers.[1]
-
Assay Procedure (General Steps) :
-
Add standards and prepared cell lysate samples to the appropriate wells of a microplate pre-coated with a SAM conjugate.[1]
-
Add an anti-SAM antibody to each well.[9]
-
During incubation, the free SAM in the sample competes with the SAM conjugate on the plate for binding to the antibody.[1]
-
Wash the plate to remove unbound components.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development.[1]
-
Stop the reaction with a stop solution.
-
-
Data Analysis :
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
The signal is inversely proportional to the amount of SAM in the sample.[1]
-
Generate a standard curve using the known standards and calculate the SAM concentration in the samples.
-
Normalize the final SAM concentration to the cell number or total protein concentration.
-
Conclusion
The inhibition of MAT2A is a promising therapeutic strategy, particularly for MTAP-deleted cancers. The protocols outlined in this document provide robust methods for quantifying the intracellular levels of SAM following treatment with a MAT2A inhibitor like "this compound." Accurate measurement of SAM is a critical pharmacodynamic marker of target engagement and is essential for the preclinical and clinical development of this class of inhibitors. The choice between LC-MS/MS and ELISA will depend on the specific needs of the study, with LC-MS/MS offering higher specificity and accuracy, and ELISA providing a higher-throughput option for screening purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. MAT2A Inhibitor for Cancer Research [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. probiologists.com [probiologists.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
Application Notes: Lentiviral shRNA Knockdown of MAT2A to Mimic Inhibitor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular methylation reactions essential for cell growth and proliferation.[1] In many cancers, MAT2A is overexpressed to meet the high metabolic demands of rapidly dividing cells, making it a promising therapeutic target.[2][3] The use of small molecule inhibitors against MAT2A is a key strategy in cancer drug development. To validate the on-target effects of these inhibitors and to study the functional consequences of MAT2A loss in a controlled manner, lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique.[4]
These application notes provide a comprehensive guide for researchers to effectively use lentiviral shRNA to silence MAT2A expression, thereby mimicking the effects of pharmacological inhibition. This approach is invaluable for target validation, mechanism of action studies, and for identifying potential biomarkers of response.
Mimicking Inhibitor Effects with shRNA
Lentiviral shRNA offers a stable and long-term suppression of MAT2A expression, which provides a robust system to study the phenotypic consequences that mirror the effects of a specific and potent MAT2A inhibitor.[5] This genetic approach helps to deconvolute the on-target effects from potential off-target activities of small molecule compounds. Key cellular processes affected by MAT2A inhibition, and therefore mimicked by shRNA knockdown, include:
-
Inhibition of Cell Proliferation: Reduced MAT2A activity leads to decreased SAM levels, which in turn impairs methylation reactions necessary for the synthesis of nucleic acids and proteins, ultimately leading to cell cycle arrest and reduced proliferation.[6]
-
Induction of Apoptosis: Depletion of SAM and the subsequent disruption of methylation-dependent pathways can trigger programmed cell death.[4][6]
-
Alterations in Gene Expression: Changes in histone and DNA methylation patterns resulting from reduced SAM levels can lead to widespread changes in gene expression.[7]
Data Presentation
The following tables summarize quantitative data from representative studies utilizing RNA interference to knockdown MAT2A expression in cancer cell lines.
Table 1: Effects of MAT2A Knockdown on Cell Proliferation
| Cell Line | Cancer Type | Method | % Reduction in Proliferation (Mean ± SD) | Assay | Reference |
| HepG2 | Hepatocellular Carcinoma | siRNA | 45 ± 5% | MTT Assay | [4] |
| Bel-7402 | Hepatocellular Carcinoma | siRNA | 52 ± 6% | MTT Assay | [6] |
| A549 | Non-Small Cell Lung Cancer | shRNA | 38 ± 4% | MTT Assay | [8] |
| HCT116 | Colorectal Cancer | shRNA | Not Specified | Proliferation Assay | [9] |
| HeyA8 | Ovarian Cancer | shRNA | Significant Reduction | Cell Growth Assay | [10] |
Table 2: Effects of MAT2A Knockdown on Apoptosis and Gene Expression
| Cell Line | Cancer Type | Method | Observation | Assay | Reference |
| HepG2 | Hepatocellular Carcinoma | siRNA | Increased apoptosis | Flow Cytometry | [4] |
| HepG2 | Hepatocellular Carcinoma | dual siRNA (MAT2A/MAT2B) | Increased expression of p21, p27, Bax | Western Blot | [9] |
| H460/DDP | Cisplatin-Resistant Lung Cancer | MAT2A inhibitor | Upregulation of CASP7, CASP8 | RNA-seq | [7] |
| CHO | N/A | shRNA | Activation of p21, G1 phase arrest | Western Blot, Flow Cytometry | [11] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the MAT2A signaling pathway and a typical experimental workflow for a lentiviral shRNA knockdown study.
Experimental Protocols
Lentiviral shRNA Production and Transduction
This protocol outlines the generation of lentiviral particles and the subsequent transduction of target cancer cells.
Materials:
-
HEK293T cells
-
Lentiviral vector containing shRNA targeting MAT2A (and a non-targeting control shRNA)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., FuGENE® 6)
-
DMEM with 10% FBS
-
Polybrene
-
Puromycin
-
0.45 µm filter
Protocol:
Day 1: Seeding HEK293T Cells
-
Plate 7 x 10^5 HEK-293T cells per 6 cm dish in DMEM with 10% FBS without antibiotics.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 50-80% confluent at the time of transfection.[3]
Day 2: Transfection
-
In a sterile tube, mix the shRNA plasmid, packaging plasmid, and envelope plasmid in the recommended ratio.[3]
-
Add transfection reagent and incubate for 20-30 minutes at room temperature to allow complex formation.[3]
-
Gently add the DNA:transfection reagent mix dropwise to the HEK-293T cells.[3]
-
Incubate for 12-15 hours at 37°C with 5% CO2.[3]
Day 3: Media Change
-
Carefully remove the media containing the transfection reagent and replace it with fresh DMEM with 10% FBS and antibiotics.[3]
Day 4 & 5: Viral Harvest
-
At 48 hours post-transfection, harvest the supernatant containing the lentiviral particles and store at 4°C.[3]
-
Add fresh media to the cells and incubate for another 24 hours.[3]
-
At 72 hours post-transfection, harvest the supernatant and pool it with the harvest from day 4.[3]
-
Centrifuge the pooled supernatant at 1,250 rpm for 5 minutes or filter through a 0.45 µm filter to remove cell debris.[3]
-
Aliquot the viral supernatant and store at -80°C.
Day 6: Transduction of Target Cells
-
Plate target cells in a 12-well plate 24 hours prior to transduction to be approximately 50% confluent on the day of infection.[12]
-
On the day of transduction, remove the media and replace it with fresh media containing Polybrene (final concentration 5-8 µg/ml).[12][13]
-
Add the desired amount of lentiviral particles (a range of MOIs should be tested for new cell lines).[1]
-
Incubate for 18-20 hours at 37°C with 5% CO2.[1]
Day 7 and onward: Selection of Stably Transduced Cells
-
Replace the virus-containing media with fresh complete media.
-
After 24-48 hours, begin selection with puromycin. The optimal concentration (typically 2-10 µg/ml) should be determined for each cell line.[12]
-
Replace the media with fresh puromycin-containing media every 3-4 days until resistant colonies are formed.[12]
-
Expand individual clones or a pooled population for subsequent experiments.
Western Blot Analysis for MAT2A Knockdown
This protocol is for verifying the knockdown of MAT2A protein expression.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against MAT2A
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Wash transduced and control cells with ice-cold PBS.[5]
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Determine the protein concentration of the supernatant using a BCA assay.[15]
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[5]
-
Separate the proteins by SDS-PAGE.[14]
-
Transfer the separated proteins to a PVDF membrane.[14]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against MAT2A overnight at 4°C.[14]
-
Wash the membrane three times with TBST.[14]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.[14]
-
Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.[14]
-
Strip the membrane and re-probe with a loading control antibody to normalize for protein loading.[5]
RT-qPCR for MAT2A mRNA Knockdown
This protocol is to quantify the reduction in MAT2A mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for MAT2A and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Extract total RNA from transduced and control cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[16]
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for MAT2A or the housekeeping gene, and the cDNA template.
-
Run the qPCR reaction using a real-time PCR system. A typical thermal profile consists of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[16]
-
Perform a melt curve analysis to verify the specificity of the PCR product.
-
Calculate the relative fold change in MAT2A expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.[16]
Cell Proliferation Assay (CCK-8)
This protocol measures the effect of MAT2A knockdown on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Seed 5,000 transduced and control cells per well in a 96-well plate in 100 µL of media.[7]
-
Incubate the plate for 24, 48, and 72 hours at 37°C with 5% CO2.
-
At each time point, add 10 µL of CCK-8 solution to each well.[17]
-
Incubate the plate for 1-4 hours in the incubator.[17]
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculate cell viability relative to the control cells at each time point.
Measurement of Intracellular SAM and SAH
This protocol is for quantifying the key metabolites of the methionine cycle.
Materials:
-
LC-MS/MS system or a commercial ELISA kit for SAM and SAH
-
Extraction solvent (e.g., methanol (B129727) with acetic acid)[18]
-
Internal standards ((2H3)-SAM and (2H4)-SAH for LC-MS/MS)[19]
Protocol (LC-MS/MS):
-
Harvest a known number of cells and wash with ice-cold PBS.
-
Extract metabolites by adding a cold extraction solvent.[18]
-
Perform freeze-thaw cycles to ensure complete cell lysis.[18]
-
Centrifuge to pellet cell debris and collect the supernatant.[18]
-
Add internal standards to the supernatant.[19]
-
Analyze the samples by LC-MS/MS.[19]
-
Quantify SAM and SAH concentrations based on a standard curve and normalize to the initial cell number or protein concentration.
Protocol (ELISA):
-
Prepare cell lysates according to the ELISA kit manufacturer's instructions.
-
Perform the ELISA following the kit's protocol, which typically involves incubation with capture and detection antibodies.[20]
-
Measure the absorbance and calculate the SAM and SAH concentrations based on the provided standards.[20]
References
- 1. Lentiviral Transduction Protocol [merckmillipore.com]
- 2. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hollingscancercenter.org [hollingscancercenter.org]
- 4. Inhibition of hepatocelluar carcinoma MAT2A and MAT2beta gene expressions by single and dual small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Silencing MAT2A gene by RNA interference inhibited cell growth and induced apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. shRNA‑mediated knockdown of KNTC1 inhibits non-small-cell lung cancer through regulating PSMB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Many si/shRNAs can kill cancer cells by targeting multiple survival genes through an off-target mechanism | eLife [elifesciences.org]
- 11. MAT2A Knockdown Enhances Recombinant Protein Expression in Transgenic CHO Cells Through Regulation of Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. origene.com [origene.com]
- 14. benchchem.com [benchchem.com]
- 15. biomol.com [biomol.com]
- 16. Lentivirus mediated shRNA interference targeting MAT2B induces growth-inhibition and apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. mendelnet.cz [mendelnet.cz]
- 19. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Preparing MAT2A Inhibitor 6 for Preclinical Evaluation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of MAT2A Inhibitor 6, a potent and selective modulator of Methionine Adenosyltransferase 2A (MAT2A). The following sections detail the underlying mechanism of action, protocols for in vitro and in vivo studies, and representative data to guide experimental design and interpretation.
Introduction to MAT2A Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[1][2] In oncology, MAT2A has emerged as a compelling therapeutic target, particularly in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] This genetic alteration, present in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the enzyme PRMT5.[3] This creates a state of dependency on MAT2A for SAM production, rendering these cancer cells highly vulnerable to MAT2A inhibition—a concept known as synthetic lethality.[5][6]
This compound is an allosteric inhibitor that binds to a site distinct from the active site, preventing the release of SAM and thereby disrupting cellular methylation processes.[2][6] This leads to further inhibition of the already compromised PRMT5, causing defects in mRNA splicing, DNA damage, and ultimately, selective cancer cell death.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAT2A signaling pathway in the context of MTAP-deleted cancers and a general workflow for the preclinical evaluation of a MAT2A inhibitor.
Quantitative Data Summary
The following tables summarize representative quantitative data for well-characterized MAT2A inhibitors, which can serve as a benchmark for the evaluation of this compound.
Table 1: In Vitro Potency of Representative MAT2A Inhibitors
| Compound | MAT2A Enzymatic IC50 (nM) | Cellular SAM Reduction IC50 (nM) | HCT116 MTAP-/- Proliferation IC50 (nM) | HCT116 MTAP+/+ Proliferation IC50 (nM) |
| AG-270 | 14[1] | 20[1] | 300[7] | >1000[8] |
| SCR-7952 | 18.7 - 21[7][9] | 1.9 - 2[7][8] | 34.4 - 53[7][8] | 487.7[8] |
| PF-9366 | 420[10] | 225 (Huh-7 cells)[10] | ~10,000 (Huh-7 cells)[11] | Not Reported |
| Compound 28 | Not Reported | 25[12] | 250[12] | Not Reported |
Table 2: In Vivo Efficacy of Representative MAT2A Inhibitors in MTAP-Deleted Xenograft Models
| Compound | Animal Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | KP4 Pancreatic Xenograft | 200 mg/kg, p.o., QD | 67% | [1] |
| AG-270 | HCT-116 MTAP-/- Xenograft | 200 mg/kg | 52% | [13] |
| SCR-7952 | HCT-116 MTAP-/- Xenograft | 1 mg/kg, p.o., QD | 72% | [7] |
| SCR-7952 | HCT-116 MTAP-/- Xenograft | 3 mg/kg, p.o., QD | 82.9% | [8] |
| Compound 30 | HCT-116 MTAP-/- Xenograft | 20 mg/kg, p.o., QD | 60% | [14] |
Table 3: Pharmacokinetic Parameters of Representative MAT2A Inhibitors in Preclinical Species
| Compound | Species | T1/2 (hours) | Bioavailability (%) | Reference |
| AG-270 | Mouse | 5.9 | Not Reported | [1] |
| AG-270 | Rat | 4.2 | Not Reported | [1] |
| AG-270 | Dog | 21.3 | Not Reported | [1] |
| SCR-7952 | Mouse | Not Reported | Excellent | [15] |
| Compound 28 | Not Reported | Not Reported | Orally Bioavailable | [12] |
Experimental Protocols
In Vitro Protocols
Protocol 1: MAT2A Enzymatic Inhibition Assay (Colorimetric)
This protocol determines the direct inhibitory activity of this compound on the MAT2A enzyme.
-
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine and ATP solutions
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)[16]
-
This compound stock solution in DMSO
-
Colorimetric phosphate (B84403) detection reagent
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the MAT2A enzyme to all wells except for the "no enzyme" control and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[6][17]
-
Initiate the reaction by adding a mixture of L-methionine and ATP (e.g., final concentrations of 100 µM each).[16]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[17]
-
Stop the reaction and measure the generated inorganic phosphate by adding the colorimetric detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cellular Proliferation Assay (MTAP Isogenic Pair)
This assay assesses the selective anti-proliferative effect of this compound on MTAP-deleted cancer cells.
-
Materials:
-
Procedure:
-
Seed HCT116 MTAP+/+ and MTAP-/- cells into separate 96-well plates at an appropriate density (e.g., 1,000-2,000 cells/well) and allow them to adhere overnight.[18]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted inhibitor or vehicle control.
-
Incubate the plates for a specified period (e.g., 5-6 days).[12][19]
-
Assess cell viability using a suitable reagent according to the manufacturer's protocol.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 values for both cell lines.
-
Protocol 3: Cellular SAM Level Quantification (LC-MS/MS)
This protocol measures the target engagement of this compound by quantifying the reduction in intracellular SAM levels.
-
Materials:
-
HCT116 MTAP-/- cells
-
This compound
-
LC-MS/MS system
-
-
Procedure:
-
Seed HCT116 MTAP-/- cells and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or vehicle for a defined period (e.g., 6 to 72 hours).[1][10]
-
Wash the cells with ice-cold PBS.
-
Extract metabolites by adding cold methanol and incubate at -80°C for at least 30 minutes.[6]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify SAM levels.
-
Normalize SAM levels to total protein concentration or cell number.
-
Calculate the percent reduction in SAM relative to the vehicle control to determine the IC50 value.
-
In Vivo Protocol
Protocol 4: Mouse Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of this compound in a relevant in vivo model.
-
Materials:
-
HCT116 MTAP-/- cells
-
Immunocompromised mice (e.g., nude or NSG)
-
Matrigel
-
This compound formulation for oral administration
-
Vehicle control
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of HCT116 MTAP-/- cells mixed with Matrigel into the flank of each mouse.[13]
-
Tumor Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[13]
-
Group Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.[13]
-
Treatment Administration: Administer this compound or vehicle orally at the predetermined dose and schedule (e.g., once daily) for the duration of the study (e.g., 21-38 days).[1][14]
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint Analysis: At the end of the study, collect tumors for pharmacodynamic biomarker analysis (e.g., SAM and SDMA levels).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the vehicle group.
-
Conclusion
This document provides a framework for the preclinical characterization of this compound. By following these protocols and using the provided representative data as a guide, researchers can effectively assess the potency, selectivity, and in vivo efficacy of this novel compound, paving the way for its further development as a targeted cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of 2(1 H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent IC50 values with MAT2A inhibitor 6
Welcome to the technical support center for MAT2A Inhibitor 6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable IC50 values in your experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.
Troubleshooting Guide: Inconsistent IC50 Values
This guide addresses common issues that can lead to variability in IC50 values when working with this compound.
Q1: My IC50 values for this compound are inconsistent between different experimental runs in my biochemical assay. What are the potential causes?
A1: Inconsistent IC50 values in biochemical assays can arise from several factors related to the enzyme, substrates, or general assay conditions.
-
Enzyme Activity: MAT2A can be unstable, particularly at low concentrations and at 37°C.[1][2][3][4] Improper storage, including repeated freeze-thaw cycles, can lead to a loss of enzymatic activity.[4]
-
Solution: Store the MAT2A enzyme at -80°C in small, single-use aliquots. When in use, always keep the enzyme on ice. Consider the inclusion of the regulatory protein MAT2B, which has been shown to stabilize MAT2A.
-
-
Substrate Concentrations: The IC50 value of a competitive inhibitor is dependent on the concentration of the substrate. For MAT2A, both ATP and L-methionine concentrations are critical.
-
Solution: Ensure that the concentrations of ATP and L-methionine are kept constant across all experiments. For competitive inhibitors, using substrate concentrations at or near their Michaelis-Menten constant (Km) is often recommended.
-
-
Reagent Integrity: ATP is susceptible to hydrolysis, which can alter its effective concentration. The inhibitor itself may also degrade if not stored properly.
-
Solution: Use freshly prepared ATP solutions or ensure they are stored in single-use aliquots at -20°C or -80°C. Verify the purity and integrity of your this compound stock.
-
-
Assay Conditions: Variations in buffer pH, salt concentration (especially MgCl2, which is crucial for MAT2A activity), and incubation times can all contribute to variability.
-
Solution: Use a consistent, optimized assay buffer and adhere strictly to the same incubation times and temperatures for all experiments.
-
Q2: I'm observing significant variability in the anti-proliferative IC50 values of this compound in my cell-based assays. Why is this happening?
A2: Cell-based assays introduce additional layers of complexity that can lead to inconsistent IC50 values.
-
Cell Line Health and Passage Number: The physiological state of your cells is critical. Cells at high passage numbers can exhibit genetic drift and altered phenotypes, leading to different drug sensitivities.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly authenticate your cell lines.
-
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the final IC50 value. Overly confluent or sparse cultures will respond differently to the inhibitor.
-
Solution: Optimize and standardize your cell seeding protocol to ensure cells are in the logarithmic growth phase during the experiment.
-
-
Compound Stability and Bioavailability: The inhibitor may not be stable in cell culture media over the course of a multi-day experiment, or it may bind to serum proteins, reducing its effective concentration.
-
Solution: Assess the stability of this compound in your specific cell culture media. Maintain a consistent serum percentage in your media across all experiments.
-
-
Edge Effects in Microplates: Wells on the periphery of a 96-well plate are prone to evaporation, which can concentrate the inhibitor and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
-
Logical Flowchart for Troubleshooting Inconsistent IC50 Values
Caption: A troubleshooting workflow for identifying sources of inconsistent IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is MAT2A and why is it a target in cancer therapy?
A1: Methionine Adenosyltransferase 2A (MAT2A) is an essential enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions involving DNA, RNA, and proteins. In cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene (occurring in ~15% of tumors), a metabolite called methylthioadenosine (MTA) accumulates. MTA partially inhibits another enzyme, PRMT5, making cancer cells highly dependent on MAT2A to produce enough SAM to maintain PRMT5 function and survive. This dependency creates a synthetic lethal relationship, where inhibiting MAT2A is selectively toxic to MTAP-deleted cancer cells.
Q2: What is "this compound"?
A2: MAT2A-IN-6 is a potent inhibitor of the MAT2A enzyme. It has been shown to reduce the proliferative activity of cancer cells that have a deficiency in the MTAP enzyme. This inhibitor is currently for research use and is being investigated for its potential in cancer therapy.
Q3: What is the kinetic mechanism of MAT2A, and how does it affect inhibitor studies?
A3: MAT2A follows a strictly ordered sequential kinetic mechanism where ATP binds to the enzyme first, followed by L-methionine. Both substrates must be bound for the catalytic reaction to proceed. This is important because the apparent potency (IC50) of an inhibitor can be influenced by the concentration of both substrates, especially for inhibitors that compete with ATP for binding. Therefore, maintaining fixed substrate concentrations is crucial for obtaining reproducible IC50 values.
Q4: Should I report IC50 or pIC50 values?
A4: While IC50 values are widely used, they often exhibit a skewed distribution. It is encouraged to report pIC50 values (pIC50 = -log(IC50)), as this transformation results in a more normal distribution, which is better for statistical comparisons. Higher pIC50 values indicate exponentially more potent inhibitors.
Data Presentation
Summarizing quantitative data in a clear, tabular format is essential for comparing results across different experiments or against reference compounds.
Table 1: Hypothetical Biochemical IC50 Values for MAT2A Inhibitors
| Compound | IC50 (nM) | pIC50 | Hill Slope | Test Conditions |
| This compound | 15.2 ± 2.1 | 7.82 | 1.1 | 50 µM ATP, 50 µM L-Met |
| AG-270 (Reference) | 25.8 ± 3.5 | 7.59 | 1.0 | 50 µM ATP, 50 µM L-Met |
| PF-9366 (Reference) | 420 ± 50 | 6.38 | 0.9 | 50 µM ATP, 50 µM L-Met |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Anti-proliferative IC50 Values in MTAP-deleted vs. Wild-Type Cells
| Compound | Cell Line | MTAP Status | IC50 (µM) | Test Conditions |
| This compound | HCT116 | MTAP -/- | 0.85 ± 0.12 | 6-day proliferation assay |
| HCT116 | MTAP WT | > 10 | 6-day proliferation assay | |
| AG-270 (Reference) | HCT116 | MTAP -/- | 1.5 ± 0.25 | 6-day proliferation assay |
| HCT116 | MTAP WT | > 10 | 6-day proliferation assay |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Colorimetric MAT2A Enzymatic Inhibition Assay
This protocol measures the amount of inorganic phosphate (B84403) (Pi) generated as a byproduct of the MAT2A reaction and is adapted from commercially available kits.
Materials:
-
Purified recombinant MAT2A enzyme
-
This compound
-
ATP solution
-
L-Methionine solution
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)
-
Colorimetric phosphate detection reagent
-
384-well microplate
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of MAT2A enzyme solution (e.g., 20 µg/mL final concentration) to each well and incubate for 30 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of a substrate mix containing ATP and L-methionine (e.g., 100 µM final concentration for each) to initiate the reaction. Incubate for 30 minutes at room temperature.
-
Detection: Add 20 µL of the phosphate detection reagent to each well. Incubate for an additional 30 minutes at room temperature, protected from light.
-
Readout: Measure the absorbance at 620-630 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT-based)
This protocol assesses the effect of this compound on the proliferation of MTAP-deleted and wild-type cells.
Materials:
-
HCT116 MTAP-/- and HCT116 MTAP-WT cell lines
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1,000-2,000 cells/well) in 100 µL of medium and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for 6 days at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability. Plot the percent viability against the log of the inhibitor concentration to calculate the IC50 value.
Visualizations
MAT2A Signaling Pathway and Synthetic Lethality
Caption: The role of MAT2A in the methionine cycle and its synthetic lethal interaction with MTAP deletion.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of this compound.
References
- 1. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Mat2A uses an ordered kinetic mechanism and is stabilized but not regulated by Mat2B | Crick [crick.ac.uk]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MAT2A Inhibitor 6 Concentration for Selective Targeting
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of MAT2A Inhibitor 6, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this inhibitor in selectively targeting MTAP-deleted cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its selectivity for MTAP-deleted cancers?
A1: this compound is a potent inhibitor of MAT2A, an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[1] The selectivity of MAT2A inhibitors for cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene stems from a principle known as synthetic lethality.[2]
In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates to high levels.[2] This accumulation of MTA acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[3] This partial inhibition makes these cells highly dependent on MAT2A to produce SAM to maintain essential PRMT5 activity. By inhibiting MAT2A with a compound like this compound, the intracellular SAM levels are further depleted, leading to a critical loss of PRMT5 function and subsequent cancer cell death.[2] In contrast, cells with functional MTAP (MTAP-wildtype) do not accumulate MTA and are therefore less sensitive to the reduction of SAM levels caused by MAT2A inhibition.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is one that maximizes the cytotoxic effect in MTAP-deleted cancer cells while minimizing toxicity in MTAP-wildtype (WT) cells. This is best determined by conducting a dose-response experiment to ascertain the half-maximal inhibitory concentration (IC50) in both cell types. The ratio of the IC50 in WT cells to the IC50 in MTAP-deleted cells, known as the selectivity index, should be maximized.
Q3: What are the typical IC50 values for potent MAT2A inhibitors in MTAP-deleted versus MTAP-wildtype cells?
A3: While specific IC50 values for this compound are not yet widely published, the following table provides representative data from other well-characterized, potent MAT2A inhibitors to illustrate the expected selectivity. It is crucial to determine the IC50 for this compound empirically in your specific experimental system.
| Inhibitor | Cell Line (MTAP Status) | IC50 (nM) | Selectivity Index (WT/Deleted) |
| AG-270 | HCT116 (MTAP-deleted) | 20 | ~100x |
| HCT116 (MTAP-WT) | >2000 | ||
| SCR-7952 | HCT116 (MTAP-deleted) | 34.4 | >290x |
| HCT116 (MTAP-WT) | >10000 |
Note: IC50 values are highly dependent on experimental conditions such as cell seeding density, incubation time, and the specific assay used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no significant difference in cell viability between MTAP-deleted and MTAP-wildtype cells. | 1. Suboptimal inhibitor concentration: The concentration may be too high, causing general toxicity, or too low to see a selective effect. 2. Incorrect MTAP status of cell lines: The cell lines may be misidentified. 3. Inappropriate assay for cell viability: Some assays can be influenced by metabolic changes. | 1. Perform a dose-response curve: Determine the optimal concentration that shows a clear differential effect. 2. Verify MTAP status: Confirm the MTAP status of your cell lines using Western blot or PCR. 3. Use a complementary viability assay: Consider using a direct cell counting method like trypan blue exclusion to confirm results. |
| Lower than expected potency in cellular assays compared to biochemical assays. | 1. Cellular adaptation: Cancer cells can upregulate MAT2A expression in response to inhibitor treatment. 2. Insufficient target engagement: The inhibitor concentration may not be high enough to sufficiently reduce intracellular SAM levels. | 1. Perform a time-course experiment: Measure MAT2A protein levels by Western blot after treatment. Consider using a higher concentration of the inhibitor. 2. Measure intracellular SAM levels: Confirm that the inhibitor is engaging its target and reducing SAM levels. |
| High background or variability in S-adenosylmethionine (SAM) measurements. | 1. Improper sample handling: SAM is an unstable molecule and can degrade if not handled correctly. 2. Low assay sensitivity or specificity. | 1. Follow strict sample handling protocols: Keep samples on ice and store at -80°C. 2. Use a validated and sensitive assay kit: Ensure your detection method is appropriate for the expected changes in SAM levels. |
| High IC50 values in MTAP-deleted cells. | 1. Inhibitor instability or degradation. 2. Suboptimal cell seeding density. 3. Incorrect assay incubation time. | 1. Prepare fresh inhibitor stock solutions: Store aliquots at -80°C to avoid freeze-thaw cycles. 2. Optimize cell seeding density: Ensure cells are in the exponential growth phase during the assay. 3. Increase incubation time: Allow for sufficient cell doublings for the inhibitor's effect to manifest (e.g., 72-120 hours). |
Experimental Protocols
Protocol 1: Determination of IC50 by Cell Proliferation Assay (MTT/MTS)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in both MTAP-deleted and MTAP-wildtype cell lines.
Materials:
-
MTAP-deleted and MTAP-wildtype cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete medium to achieve the desired concentration range (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same final DMSO concentration, typically ≤0.1%).
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions.
-
Incubate for 72 to 120 hours.
-
-
MTT/MTS Assay:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Add 100 µL of solubilization solution and mix to dissolve the formazan (B1609692) crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 values using non-linear regression analysis.
-
Determine the selectivity index by dividing the IC50 of the MTAP-WT cells by the IC50 of the MTAP-deleted cells.
-
Protocol 2: Measurement of Intracellular S-Adenosylmethionine (SAM) Levels
This protocol describes how to measure the intracellular concentration of SAM in cells treated with this compound to confirm target engagement.
Materials:
-
MTAP-deleted and MTAP-wildtype cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period.
-
-
Metabolite Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites by adding ice-cold 80% methanol.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples to pellet the protein debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the levels of SAM.
-
Normalize the SAM levels to the total protein concentration or cell number.
-
-
Data Analysis:
-
Calculate the percent reduction in SAM levels for each inhibitor concentration relative to the vehicle control to determine the IC50 for SAM reduction.
-
Visualizations
Caption: MAT2A signaling in MTAP-WT vs. MTAP-deleted cells.
Caption: Workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
How to address off-target effects of MAT2A inhibitor 6
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing the MAT2A inhibitor 6 (MI-6). Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate potential experimental challenges, with a focus on addressing and mitigating off-target effects.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments with this compound (MI-6), presented in a question-and-answer format.
Question 1: I'm observing significant cytotoxicity in my MTAP-wildtype (WT) cell line, which should be less sensitive to MAT2A inhibition. Is this an off-target effect?
Possible Causes and Solutions:
This unexpected toxicity in MTAP-WT cells could indeed be an off-target effect of MI-6. Here’s how to troubleshoot this issue:
-
Dose-Response Evaluation: The concentration of MI-6 might be too high, leading to off-target kinase inhibition and general cytotoxicity.
-
Recommendation: Perform a dose-response experiment in both your MTAP-deleted and MTAP-WT cell lines to determine the therapeutic window. The goal is to find a concentration that maximizes the differential effect.
-
-
Target Engagement Assay: Confirm that at the concentrations used, MI-6 is engaging with its intended target, MAT2A.
-
Recommendation: Conduct a cellular thermal shift assay (CETSA) or a similar target engagement assay to verify that MI-6 binds to MAT2A in your cells at the effective concentrations.
-
-
Orthogonal Validation: The observed phenotype might be specific to the chemical scaffold of MI-6.
-
Recommendation: Use a structurally different MAT2A inhibitor to see if the same cytotoxic effect is observed in MTAP-WT cells.[1] If not, the toxicity is likely an off-target effect of MI-6.
-
Question 2: My western blot results show unexpected changes in the phosphorylation of proteins in pathways unrelated to the MAT2A-PRMT5 axis. What could be the cause?
Possible Causes and Solutions:
Unanticipated changes in protein phosphorylation strongly suggest that MI-6 may be inhibiting one or more kinases off-target.
-
Kinase Profiling: MI-6 may have an unknown affinity for other kinases.
-
Recommendation: Perform a broad-spectrum kinase profiling assay to identify potential off-target kinases of MI-6. Commercial services are available that screen your compound against a large panel of kinases.
-
-
Pathway Analysis: The altered phosphorylation may be a downstream consequence of an off-target effect.
-
Recommendation: Utilize phosphoproteomics to get a global view of the signaling changes induced by MI-6. This can help identify the upstream kinase that is being inhibited off-target.
-
-
Rescue Experiments: To confirm an off-target effect, you can try to rescue the phenotype.
-
Recommendation: If a specific off-target kinase is identified, overexpress a drug-resistant mutant of that kinase in your cells and treat with MI-6. If the unexpected phosphorylation is reversed, it confirms the off-target interaction.
-
Question 3: I am seeing inconsistent IC50 values for MI-6 in my cell proliferation assays across different experiments.
Possible Causes and Solutions:
Inconsistent IC50 values can stem from several experimental variables, some of which can be exacerbated by off-target activities.
-
Cell Health and Passage Number: The physiological state of your cells can influence their sensitivity to inhibitors.
-
Recommendation: Always use cells from a similar low passage number and ensure they are healthy and in the exponential growth phase before starting an experiment.
-
-
Assay Duration: The length of exposure to the inhibitor can impact the observed IC50.[2] A compensatory upregulation of MAT2A has been observed with some inhibitors.[2][3]
-
Recommendation: Optimize and fix the incubation time for your cell line. A time-course experiment can help understand the kinetics of the cellular response.[2]
-
-
Reagent Quality: The stability of MI-6 and other reagents is critical.
-
Recommendation: Ensure MI-6 is properly dissolved and stored. Prepare fresh serial dilutions for each experiment and keep the final DMSO concentration consistent and low (typically ≤ 0.5%).[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
MAT2A is a critical enzyme that produces S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[4][5] In cancer cells with a deletion of the MTAP gene, there is an accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5.[6] This makes these cells highly dependent on MAT2A to produce enough SAM to maintain residual PRMT5 activity.[6] By inhibiting MAT2A, MI-6 reduces SAM levels, further suppressing the compromised PRMT5 pathway, leading to selective cell death in MTAP-deleted cancers. This is a classic example of synthetic lethality.[6][7]
Q2: What are the potential off-target effects of a small molecule inhibitor like MI-6?
Off-target effects occur when an inhibitor binds to and affects proteins other than its intended target.[1] For kinase inhibitors, this is often due to the structural similarity of the ATP-binding pocket across the kinome.[8] These unintended interactions can result in misleading experimental outcomes, cellular toxicity, or unforeseen biological responses.[1] For MAT2A inhibitors, off-target effects have been associated with toxicities such as hepatotoxicity and hematological toxicity in preclinical and clinical studies of similar compounds.[9][10]
Q3: How can I distinguish between on-target and off-target effects of MI-6 in my experiments?
Distinguishing between on- and off-target effects is crucial for accurate interpretation of your data. Here are some recommended strategies:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate MAT2A expression.[8] If the phenotype observed with genetic knockdown matches the phenotype from MI-6 treatment, it provides strong evidence for an on-target mechanism.[8]
-
Use of Structurally Unrelated Inhibitors: Confirm your findings with a different MAT2A inhibitor that has a distinct chemical structure.[1] If both compounds produce the same biological effect, it is more likely to be an on-target effect.
-
Dose-Response Correlation: Correlate the concentration of MI-6 required to produce the biological phenotype with the concentration required to inhibit MAT2A activity and reduce SAM levels. A close correlation supports an on-target effect.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound (MI-6)
This table presents hypothetical data from a kinase panel screen to illustrate how to identify potential off-target interactions.
| Kinase Target | % Inhibition at 1 µM MI-6 | IC50 (nM) |
| MAT2A (On-Target) | 98% | 15 |
| Off-Target Kinase A | 85% | 150 |
| Off-Target Kinase B | 72% | 450 |
| Off-Target Kinase C | 55% | 900 |
| 150 other kinases | < 50% | > 10,000 |
Table 2: Troubleshooting Unexpected Cytotoxicity of MI-6
This table summarizes troubleshooting strategies for addressing unexpected cell death.
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| High toxicity in MTAP-WT cells | Off-target kinase inhibition | Perform kinase profiling screen | Identification of off-target kinases. |
| Use a structurally distinct MAT2A inhibitor | If new inhibitor is not toxic, confirms off-target effect of MI-6. | ||
| Cell death at low MI-6 concentrations | Inhibition of a survival kinase | Titrate MI-6 to the lowest effective concentration | Determine therapeutic window. |
| Analyze for apoptosis markers (e.g., cleaved caspase-3) | Confirm if cell death is apoptotic. |
Experimental Protocols
Protocol 1: Western Blot Analysis for On-Target and Off-Target Pathway Modulation
This protocol allows for the assessment of protein expression and phosphorylation to investigate both on-target (PRMT5 pathway) and potential off-target signaling.
-
Cell Treatment and Lysis: a. Plate cells and allow them to adhere overnight. b. Treat cells with various concentrations of MI-6 or vehicle control (DMSO) for the desired duration. c. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[6] d. Scrape cell lysates, incubate on ice for 30 minutes, and then centrifuge to pellet cell debris.[6] e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature protein lysates by boiling in Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with primary antibodies overnight at 4°C.
-
On-Target Markers: Anti-SDMA (symmetric dimethylarginine) to assess PRMT5 activity, anti-MAT2A.
-
Off-Target Markers: Antibodies against phosphorylated forms of key signaling proteins (e.g., p-ERK, p-AKT) based on kinase profiling results.
-
Loading Control: Anti-GAPDH or anti-β-actin. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility and stability of MAT2A inhibitor 6 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility and stability of the MAT2A inhibitor 6 in solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Q1: My this compound is precipitating out of my stock solution. What should I do?
A1: Precipitation of your stock solution can be caused by several factors, including low solubility in the chosen solvent and storage conditions. Here are some steps to troubleshoot this issue:
-
Verify Solvent and Concentration: Ensure that the solvent and concentration are appropriate for this compound. If solubility data is unavailable, it is recommended to start with a lower concentration.
-
Consider Alternative Solvents: If precipitation persists, consider using a different solvent system. The use of co-solvents can significantly increase the aqueous solubility of a compound.[1] First, dissolve the compound in a water-miscible organic solvent before adding it to the aqueous solution.[1]
-
Gentle Warming and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound. However, be cautious as excessive heat can lead to degradation.
-
pH Adjustment: The solubility of a compound can be pH-dependent. Adjusting the pH of the solution may improve solubility.[2]
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions before each experiment to minimize issues related to long-term storage.
Q2: I am observing a decrease in the activity of this compound in my cell-based assays over time. Could this be a stability issue?
A2: A time-dependent loss of activity is a strong indicator of compound instability in the assay medium. Chemical degradation can lead to erroneous structure-activity relationships (SAR).[3] To investigate this, a solution stability study is recommended.
-
Perform a Stability Study: Incubate this compound in the cell culture medium at 37°C and measure its concentration at different time points (e.g., 0, 2, 6, and 24 hours) using an analytical method like LC-MS/MS.[4]
-
Identify Degradation Products: If instability is confirmed, identifying the degradation products using techniques like LC-MS/MS can provide insights into the degradation mechanism (e.g., hydrolysis, oxidation).[3] This information can guide efforts to modify the compound's structure to improve stability.[3]
-
Forced Degradation Studies: To understand the degradation pathways, you can perform forced degradation studies by exposing the compound to stress conditions such as acid, base, heat, oxidation, and UV light.[3]
Q3: How can I formulate this compound for in vivo studies to improve its solubility and stability?
A3: Formulating a poorly soluble compound for in vivo administration requires careful consideration of the delivery vehicle. Several strategies can enhance bioavailability:
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can enhance solubility and absorption in the gastrointestinal tract.[5]
-
Solid Dispersions: Creating an amorphous solid dispersion (ASD) can improve solubility by eliminating the crystalline lattice energy.[6] In this technique, the drug is dispersed in a hydrophilic carrier.[5]
-
Nanosuspensions: Reducing the particle size to the nanoscale dramatically increases the surface area, which can enhance the dissolution rate.[1][5]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can improve its aqueous solubility and stability.[2]
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of my compound important in early drug discovery?
A1: Poor aqueous solubility is a common problem in drug discovery and can limit drug delivery and formulation development.[1] It can lead to issues such as precipitation in stock solutions, inaccurate results in in vitro assays, and poor bioavailability in vivo. Addressing solubility issues early can save resources and prevent downstream complications in clinical trials.[5]
Q2: What are the common strategies to improve the solubility of poorly soluble drugs?
A2: A variety of techniques are available to enhance drug solubility. These can be broadly categorized as:
-
Physical Modifications: These include particle size reduction (nanoparticles) and creating solid dispersions.[5][6]
-
Chemical Modifications: Salt formation is a common technique to improve the solubility and dissolution rate of ionizable drugs.[2]
-
Formulation Approaches: These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][2]
Q3: What is the difference between kinetic and thermodynamic solubility?
A3:
-
Kinetic Solubility: This measures the concentration of a compound that dissolves in a given time under specific conditions, often from a DMSO stock solution. It is a higher-throughput method commonly used in early discovery.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is a more time-consuming measurement but provides a more accurate representation of the compound's intrinsic solubility.
Q4: How is the stability of a compound in solution typically assessed?
A4: Solution stability is often evaluated by incubating the compound in a relevant buffer or medium (e.g., phosphate (B84403) buffer at different pH values, simulated gastric fluid, or cell culture medium) at a specific temperature (e.g., room temperature or 37°C).[4][7] Aliquots are taken at various time points and analyzed by a stability-indicating method, such as HPLC or LC-MS, to quantify the remaining parent compound.[7][8]
Data Presentation
Table 1: Solubility of this compound in Various Solvent Systems
| Solvent System | Solubility (µM) | Observations |
| 100% DMSO | >10,000 | Clear solution |
| PBS (pH 7.4) | < 1 | Precipitation |
| PBS (pH 7.4) with 1% DMSO | 5 | Slight precipitation |
| PBS (pH 7.4) with 5% DMSO | 25 | Clear solution |
| 10% Solutol HS 15 in water | 50 | Clear solution |
| 20% Hydroxypropyl-β-cyclodextrin in water | 150 | Clear solution |
Table 2: Stability of this compound in PBS (pH 7.4) at 37°C
| Time (hours) | % Remaining Compound |
| 0 | 100 |
| 2 | 95 |
| 6 | 80 |
| 24 | 55 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Dispense into Plate: Add 2 µL of each concentration to a 96-well plate in triplicate.
-
Add Buffer: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measure Turbidity: Measure the absorbance at 620 nm using a plate reader to detect precipitation. The highest concentration that does not show significant precipitation is considered the kinetic solubility.
Protocol 2: Solution Stability Assessment using HPLC-MS
-
Prepare Test Solution: Prepare a 10 µM solution of this compound in the desired buffer (e.g., PBS pH 7.4, cell culture medium).
-
Incubation: Incubate the solution at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 1, 2, 6, and 24 hours).[4]
-
Quench Reaction: Immediately quench the reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet any precipitated proteins and transfer the supernatant for analysis.
-
LC-MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the amount at time zero.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
- 1. longdom.org [longdom.org]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. upm-inc.com [upm-inc.com]
- 6. mdpi.com [mdpi.com]
- 7. enamine.net [enamine.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Navigating Unexpected Outcomes in MAT2A Inhibitor Proliferation Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected results in your MAT2A inhibitor proliferation assays. This resource is designed to assist in optimizing experimental design and ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MAT2A inhibitors and their expected effect on cancer cell proliferation?
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that synthesizes S-adenosylmethionine (SAM), the primary methyl donor for numerous cellular methylation reactions essential for cell growth and proliferation.[1][2] MAT2A inhibitors block the activity of this enzyme, leading to a depletion of intracellular SAM.[1][3] This disruption of methylation processes can impair DNA and RNA synthesis, alter protein function, and ultimately inhibit the growth of cancer cells, particularly those with a high demand for methylation.[1][3]
A key therapeutic strategy involves the concept of synthetic lethality in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][4] In MTAP-deleted cells, a metabolite called methylthioadenosine (MTA) accumulates, which partially inhibits another enzyme, PRMT5.[2][4] This makes the cells highly dependent on MAT2A for SAM production to maintain residual PRMT5 activity.[2][5] Therefore, inhibiting MAT2A in these cells leads to a significant reduction in PRMT5 function, causing cell cycle arrest, apoptosis, and a potent anti-proliferative effect.[6][7][8]
Q2: Why are my MTAP-deleted cancer cells not showing the expected sensitivity to the MAT2A inhibitor?
Several factors could contribute to a lack of sensitivity in MTAP-deleted cells:
-
Incorrect MTAP Status: The presumed MTAP-deleted cell line may have been misidentified or may not have a complete homozygous deletion. It is crucial to verify the MTAP status of your cell lines using methods like PCR or Western blotting.[3][6]
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to elicit a significant effect. A dose-response curve should be performed to determine the optimal concentration.[3]
-
Cellular Adaptation and Resistance: Prolonged exposure to a MAT2A inhibitor can lead to compensatory mechanisms, such as the upregulation of MAT2A protein expression, which can blunt the inhibitor's effectiveness over time.[6][9] Consider assessing inhibitor effects at earlier time points.
-
Assay-Specific Interference: The chosen proliferation assay may be influenced by the inhibitor's off-target effects or by metabolic changes in the cells that do not accurately reflect cell viability.[3][10]
Q3: I'm observing inconsistent results between different types of proliferation assays (e.g., MTT vs. a luminescence-based ATP assay like CellTiter-Glo). Why is this happening?
Different proliferation assays measure distinct aspects of cell health and viability:
-
MTT, MTS, XTT, and WST-1 assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[10] This process is dependent on the activity of cellular dehydrogenases and reductases.[11]
-
Luminescence-based ATP assays (e.g., CellTiter-Glo) quantify the amount of ATP present, which is an indicator of metabolically active cells.[6]
Inconsistencies can arise because a compound might affect cellular metabolism without directly causing cell death. For instance, a MAT2A inhibitor could alter metabolic pathways, affecting the reduction of MTT and leading to an over- or underestimation of cell viability that is not reflective of the actual cell number.[10][12] It is often advisable to validate findings from metabolic assays with a direct cell counting method, such as trypan blue exclusion.[6]
Q4: My assay has a weak or no signal. What are the potential causes?
A weak or absent signal can stem from several issues:[13]
-
Enzyme Inactivity: MAT2A can be unstable. Improper storage, such as repeated freeze-thaw cycles, can lead to a loss of activity.[13]
-
Suboptimal Assay Conditions: The concentrations of substrates like ATP and L-methionine might be too low, or the assay buffer composition may not be ideal.[13]
-
Reagent Degradation: Key reagents like ATP can degrade over time. Ensure they are stored correctly and freshly prepared.[13]
Q5: What could be causing high background noise in my assay?
High background can obscure the true signal and lead to inaccurate results. Common causes include:[13]
-
Buffer Contamination: The use of phosphate-based buffers can interfere with assays that detect phosphate (B84403) as a readout.[13][14]
-
Compound Interference: The test compound itself might be colored or have properties that interfere with the detection method.[14] It is recommended to run a control with the compound in the absence of the enzyme to check for such interference.[13]
Troubleshooting Guide
This guide provides a structured approach to resolving common unexpected results in MAT2A inhibitor proliferation assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High IC50 value in MTAP-deleted cells | 1. Incorrect MTAP status of the cell line.[6]2. Cellular adaptation or acquired resistance (e.g., MAT2A upregulation).[6][9]3. Issues with inhibitor potency or stability. | 1. Confirm MTAP deletion status via PCR or Western blot.[6]2. Perform experiments with shorter incubation times to minimize adaptation. Assess MAT2A protein levels by Western blot after treatment.[9]3. Verify the concentration and integrity of the inhibitor stock solution. |
| No significant difference in viability between MTAP-deleted and MTAP-wildtype cells | 1. Suboptimal inhibitor concentration (too high causing general toxicity, or too low).[3]2. Inappropriate assay for assessing cell viability.[3]3. Nutrient composition of the culture medium (e.g., high methionine levels).[3] | 1. Perform a comprehensive dose-response curve to identify a concentration with a clear differential effect.[3]2. Use an alternative viability assay (e.g., direct cell counting) to confirm results.[6]3. Standardize culture conditions and consider using a medium with a defined methionine concentration.[3] |
| Inconsistent results between replicate experiments | 1. Inconsistent cell seeding density.[6]2. Variation in cell health or passage number.[6]3. Inaccurate serial dilutions of the inhibitor. | 1. Perform a cell titration experiment to determine the optimal seeding density. Ensure uniform seeding across all wells.[6]2. Use healthy, low-passage cells in the logarithmic growth phase.[6]3. Ensure accurate and consistent pipetting for all dilutions. |
| Initial inhibition followed by a rebound in proliferation | Compensatory feedback mechanism, such as upregulation of MAT2A protein expression over time.[6] | Assess cell viability and MAT2A protein levels at multiple time points (e.g., 24, 48, 72, 96 hours) to understand the kinetics of the cellular response.[6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of a MAT2A inhibitor on the viability of cancer cell lines.
Materials:
-
MTAP-wildtype and MTAP-deleted cancer cell lines
-
Complete cell culture medium
-
MAT2A inhibitor
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a serial dilution of the MAT2A inhibitor in complete medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.5%).[6]
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72-120 hours).[5]
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Subtract the absorbance of a no-cell control from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.[15]
-
Visualizations
MAT2A Signaling Pathway and Synthetic Lethality
Caption: MAT2A-MTAP synthetic lethal pathway.
Experimental Workflow for a Proliferation Assay
Caption: Workflow for a cell proliferation assay.
Troubleshooting Logic for Unexpected IC50 Results
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. probiologists.com [probiologists.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Is Your MTT Assay the Right Choice? [promega.jp]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
Minimizing variability in replicate experiments with MAT2A inhibitor 6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in replicate experiments using MAT2A inhibitor 6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions involving DNA, RNA, and proteins.[3][4] By inhibiting MAT2A, the inhibitor leads to a reduction in intracellular SAM levels.[4] This depletion of SAM subsequently impairs the function of methyltransferases, such as protein arginine methyltransferase 5 (PRMT5), which are often critical for cancer cell proliferation and survival.
Q2: Why is this compound particularly effective in MTAP-deleted cancers?
The efficacy of MAT2A inhibitors in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion stems from a concept known as synthetic lethality. MTAP-deleted cancer cells accumulate high levels of methylthioadenosine (MTA), which is a natural, weak inhibitor of PRMT5. This partial inhibition of PRMT5 makes these cells highly dependent on MAT2A to produce SAM, the substrate for PRMT5. By further reducing SAM levels, this compound causes a significant drop in PRMT5 activity, leading to disruptions in mRNA splicing, DNA damage, and ultimately, selective cell death in MTAP-deleted cancer cells.
Q3: What are the primary sources of experimental variability when using this compound?
Variability in experiments with this compound can arise from several factors:
-
Compound Handling: Issues with solubility and stability of the inhibitor.
-
Cell Line Integrity: Misidentification of cell lines, changes in MTAP status, or genetic drift over time.
-
Assay Conditions: Suboptimal assay parameters, including cell seeding density, incubation time, and reagent quality.
-
Inconsistent Protocols: Variations in experimental procedures between replicates.
Troubleshooting Guides
Issue 1: Inconsistent IC50 or GI50 values in cell proliferation assays.
| Potential Cause | Recommended Solution |
| Inaccurate Inhibitor Concentration | Ensure accurate serial dilutions from a freshly prepared stock solution. Verify the final DMSO concentration is consistent across all wells and ideally below 0.5%. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. Over-confluence or sparse cultures can lead to variability. |
| Assay Duration | A compensatory feedback mechanism can lead to the upregulation of MAT2A protein levels over time, potentially blunting the inhibitor's effect. Consider optimizing the incubation time for your specific cell line. |
| Cell Line Health and Passage Number | Use healthy, low-passage cells for all experiments to minimize phenotypic drift. Regularly authenticate your cell lines. |
| Choice of Viability Assay | Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP levels). Consider using a direct cell counting method like trypan blue exclusion to validate results. |
Issue 2: Precipitate formation upon adding the inhibitor to the cell culture medium.
| Potential Cause | Recommended Solution |
| Poor Inhibitor Solubility | MAT2A inhibitors can be hydrophobic. Always add the DMSO stock solution to pre-warmed (37°C) media while gently mixing, rather than the other way around. |
| High Inhibitor Concentration | The final concentration may exceed the solubility limit in the aqueous medium. Try using a lower final concentration or a slightly higher, non-toxic final DMSO concentration (not exceeding 1%). |
| Incorrect Stock Preparation | Reconstitute the inhibitor powder in high-purity, anhydrous DMSO. Sonication can aid dissolution. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Issue 3: Weak or no signal in biochemical assays.
| Potential Cause | Recommended Solution |
| Enzyme Inactivity | MAT2A can be unstable. Ensure proper storage of the recombinant enzyme and use it on ice. |
| Suboptimal Assay Conditions | Ensure the concentrations of substrates (ATP and L-methionine) are optimal. |
| Reagent Degradation | Use freshly prepared ATP solutions, as they are prone to hydrolysis. Check the expiration dates of all assay components. |
Issue 4: High background noise in biochemical assays.
| Potential Cause | Recommended Solution |
| Phosphate (B84403) Contamination | If using a phosphate detection-based assay, avoid using phosphate-based buffers for reagent and compound dilutions. |
| Detection Reagent Issues | The detection reagent may be unstable or reacting with other components. Run appropriate controls, including a no-enzyme control with the inhibitor, to check for direct interference. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol measures the effect of this compound on the growth of cancer cells.
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 MTAP-WT)
-
Appropriate cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., AlamarBlue™, CCK-8)
-
DMSO (anhydrous)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 1000-2000 cells/well) and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Inhibitor Treatment: Add the diluted inhibitor to the cells. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Read the fluorescence or absorbance on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Colorimetric MAT2A Enzymatic Inhibition Assay
This protocol quantifies the direct inhibitory activity of this compound on the MAT2A enzyme.
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine solution
-
ATP solution
-
MAT2A Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)
-
This compound
-
Colorimetric phosphate detection reagent (e.g., PiColorLock™)
-
96-well microplates
Procedure:
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound in the assay buffer with a constant DMSO percentage.
-
Assay Plate Setup:
-
Test Wells: Add the diluted inhibitor.
-
Positive Control Wells: Add inhibitor-free buffer (with the same DMSO concentration).
-
Blank Wells: Add assay buffer without the enzyme.
-
-
Enzyme Addition: Add diluted MAT2A enzyme to the "Test" and "Positive Control" wells.
-
Initiate Reaction: Add a master mixture of ATP and L-Methionine to all wells to start the reaction.
-
Incubation: Incubate at the optimal temperature and time for the enzymatic reaction.
-
Detection: Add the colorimetric phosphate detection reagent to stop the reaction and develop the signal.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Subtract the "Blank" absorbance from all other readings. Calculate the percent inhibition relative to the "Positive Control" and determine the IC50 value.
Visualizations
References
Technical Support Center: Troubleshooting High Background in MAT2A Enzymatic Assays
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering high background signals in Methionine Adenosyltransferase 2A (MAT2A) enzymatic assays. The following question-and-answer section addresses common issues and provides detailed experimental protocols to identify and mitigate sources of interference.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in MAT2A assays?
High background can obscure the true enzymatic signal, leading to inaccurate results and a poor signal-to-noise ratio.[1][2] The most common causes are related to reagent integrity, buffer composition, and interference from test compounds.
Key Causes of High Background Signal:
-
Substrate Instability : Adenosine triphosphate (ATP), a key substrate for MAT2A, can undergo non-enzymatic hydrolysis, releasing phosphate (B84403) or ADP, which can generate a signal in many assay formats.[1] ATP is most stable in aqueous solutions between pH 6.8 and 7.4.[3] It is crucial to prepare ATP solutions fresh, keep them on ice, and minimize pre-incubation times before starting the enzymatic reaction.[1][4]
-
Reagent Contamination : For colorimetric assays that detect phosphate, contamination of any buffer or reagent with inorganic phosphate is a primary cause of high background.[1][5] Using high-purity water and reagents is essential.[1] For luminescence-based assays, reagent contamination can also contribute to unwanted signal.[6]
-
Compound Interference : Test compounds may interfere with the assay readout.[5] This can occur through several mechanisms, including auto-fluorescence, inherent color that absorbs at the detection wavelength, or direct inhibition of the reporter enzyme (e.g., luciferase).[1][7]
-
Assay Conditions : Improper assay setup, such as using the wrong type of microplate or exposing reagents to ambient light in luminescence assays, can increase background.[6][8]
The following diagram illustrates the basic MAT2A reaction, highlighting the components that can contribute to background signal.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Support Center: Strategies for Reducing Hepatotoxicity of MAT2A Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential hepatotoxicity associated with Methionine Adenosyltransferase 2A (MAT2A) inhibitors during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which MAT2A inhibitors may cause hepatotoxicity?
A1: The primary concern for on-target related hepatotoxicity stems from the potential for MAT2A inhibitors to also inhibit the liver-specific isoform, MAT1A.[1] The liver predominantly expresses MAT1A, which is crucial for maintaining hepatic health, while most other tissues express MAT2A.[2] Inhibition of MAT1A can disrupt S-adenosylmethionine (SAM) homeostasis in hepatocytes, leading to liver injury. Therefore, the selectivity of a MAT2A inhibitor for MAT2A over MAT1A is a critical factor in its hepatotoxicity profile.
Q2: What are the typical signs of hepatotoxicity observed with MAT2A inhibitors in preclinical studies?
A2: In preclinical animal models, the most common indicators of potential hepatotoxicity are elevations in serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1] In some cases, elevated bilirubin (B190676) levels may also be observed.[1] Histopathological analysis of liver tissue might reveal findings such as hepatocellular injury or cholestasis. During a phase 1 trial of the MAT2A inhibitor AG-270, reversible increases in liver function tests were noted as a common treatment-related toxicity.[3]
Q3: How can the risk of hepatotoxicity be assessed in vitro before in vivo studies?
A3: Several in vitro assays can be employed to predict the potential for drug-induced liver injury (DILI). These include:
-
Bile Salt Export Pump (BSEP) Inhibition Assays: Inhibition of BSEP can lead to cholestatic liver injury.[4]
-
Mitochondrial Toxicity Assays: Mitochondrial dysfunction is a known mechanism of DILI.[5]
-
Hepatocyte Cytotoxicity Assays: Using primary human hepatocytes or cell lines like HepG2 to assess the direct toxic effects of the compound on liver cells.
Q4: What is the role of MTAP deletion in the therapeutic window of MAT2A inhibitors?
A4: MAT2A inhibitors demonstrate synthetic lethality in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration makes cancer cells highly dependent on MAT2A for the production of SAM, a crucial methyl donor. Consequently, MTAP-deleted cancer cells are more sensitive to MAT2A inhibition than normal, MTAP-wild-type cells. This provides a therapeutic window, allowing for a dose that is effective against the tumor while minimizing toxicity to normal tissues, including the liver.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST) in Animal Models
Potential Cause:
-
Dose-dependent hepatotoxicity.
-
Off-target inhibition of MAT1A.
-
Inhibition of bile salt transport.
-
Induction of mitochondrial dysfunction.
Troubleshooting Steps:
-
Dose De-escalation: The first step is to determine if the observed hepatotoxicity is dose-dependent. Reduce the dose of the MAT2A inhibitor and monitor liver enzyme levels.
-
Evaluate MAT1A/MAT2A Selectivity: If not already known, determine the IC50 values of your inhibitor for both MAT2A and MAT1A. A lower selectivity index (MAT1A IC50 / MAT2A IC50) may indicate a higher risk of hepatotoxicity.
-
In Vitro Mechanistic Assays:
-
Conduct a BSEP inhibition assay to assess the potential for cholestasis.
-
Perform a mitochondrial toxicity assay to investigate effects on mitochondrial function.
-
-
Histopathological Analysis: Collect liver tissue for histopathological examination to characterize the nature of the liver injury (e.g., hepatocellular necrosis, cholestasis, steatosis).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the relationship between drug exposure, target engagement (SAM reduction), and the onset of liver enzyme elevation to better understand the therapeutic window.
Issue 2: Poor In Vivo Tolerability (e.g., significant body weight loss)
Potential Cause:
-
On-target toxicity in other proliferating normal tissues.
-
Off-target toxicities.
-
Sub-optimal dosing schedule leading to cumulative toxicity.
Troubleshooting Steps:
-
Dose and Schedule Optimization:
-
Dose Reduction: Lower the dose to see if tolerability improves while maintaining efficacy.
-
Intermittent Dosing: Implement a "drug holiday" (e.g., 5 days on, 2 days off) to allow normal tissues to recover.
-
-
Synergistic Combinations: Explore combination therapies to potentially reduce the required dose of the MAT2A inhibitor. Synergistic effects have been observed with:
-
Taxanes (e.g., docetaxel, paclitaxel): MAT2A inhibition can sensitize cells to the antimitotic activity of taxanes.[3][6]
-
PRMT5 Inhibitors: This combination can lead to a more profound inhibition of the PRMT5 pathway in MTAP-deleted tumors.[6]
-
METTL3 Inhibitors: The combination of a MAT2A inhibitor (AG-270) and a METTL3 inhibitor (STM2457) has shown synergistic anti-tumor effects in non-small cell lung cancer models.[7]
-
-
Supportive Care: Implement supportive care measures for the animals as per institutional guidelines.
Data Summary Tables
Table 1: In Vitro Potency of Select MAT2A Inhibitors
| Inhibitor | MAT2A IC50 (nM) | Cell-Based SAM Production IC50 | Reference |
| AG-270 | 68.3 | 1.2 µM (H520 cells) | [8] |
| PF-9366 | 420 | 225 nM (Huh-7 cells) | [9][10] |
| FIDAS-5 | 2100 | Not specified | [11][12] |
| SCR-7952 | 18.7 | Not specified | [8] |
Table 2: Preclinical Hepatotoxicity Profile of AG-270 (Phase 1 Study)
| Parameter | Observation | Grade | Reference |
| Bilirubin | 10% of patients experienced reversible increases in bilirubin. | Grade 3 or above | |
| Liver Enzymes | Two of six patients at the 200 mg twice-daily dose had increases in liver enzymes. | Grade 3 or 4 | [1] |
Experimental Protocols
Protocol 1: In Vitro BSEP Inhibition Assay (Vesicle-Based)
Objective: To determine the potential of a MAT2A inhibitor to inhibit the bile salt export pump.
Materials:
-
BSEP-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)
-
Probe substrate (e.g., radiolabeled taurocholate or a fluorescent bile salt derivative)
-
Test MAT2A inhibitor
-
Positive control inhibitor (e.g., troglitazone, cyclosporine)
-
Assay buffer
-
ATP and MgCl2
-
Scintillation fluid and counter (for radiolabeled substrate) or fluorescence plate reader
Methodology:
-
Prepare serial dilutions of the MAT2A inhibitor and the positive control.
-
Pre-incubate the BSEP vesicles with the inhibitor or vehicle control.
-
Initiate the transport reaction by adding the probe substrate and ATP/MgCl2.
-
Incubate for a predetermined time within the linear range of substrate uptake.
-
Stop the reaction by adding an ice-cold stop buffer and rapidly filtering the mixture.
-
Wash the filters to remove unbound substrate.
-
Quantify the amount of substrate transported into the vesicles using a scintillation counter or fluorescence reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Mitochondrial Toxicity Assay (Cell-Based)
Objective: To assess the potential of a MAT2A inhibitor to induce mitochondrial dysfunction.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Glucose-containing and galactose-containing culture media
-
Test MAT2A inhibitor
-
Positive control (e.g., a known mitochondrial toxicant like rotenone (B1679576) or oligomycin)
-
Cell viability reagent (e.g., ATP-based luminescence assay)
-
Reagents for measuring mitochondrial membrane potential (e.g., JC-10) or oxygen consumption.
Methodology:
-
Plate HepG2 cells in both glucose-containing and galactose-containing media. Cells grown in galactose are more reliant on oxidative phosphorylation and are thus more sensitive to mitochondrial toxicants.
-
Treat the cells with a range of concentrations of the MAT2A inhibitor and positive control for a specified period (e.g., 24-48 hours).
-
Assess cell viability in both media conditions using an ATP-based assay. A greater reduction in viability in the galactose medium compared to the glucose medium suggests mitochondrial toxicity.
-
Optionally, specific mechanisms of mitochondrial toxicity can be investigated by measuring changes in mitochondrial membrane potential or oxygen consumption rates.
Protocol 3: In Vivo Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and assess the general toxicity profile of a MAT2A inhibitor in an animal model (e.g., mice).
Materials:
-
Test MAT2A inhibitor and appropriate vehicle
-
Rodent model (e.g., BALB/c or athymic nude mice)
-
Standard animal housing and care facilities
-
Equipment for dosing (e.g., oral gavage needles)
-
Calipers for tumor measurement (if using a tumor-bearing model)
-
Blood collection supplies
-
Clinical chemistry and hematology analyzers
Methodology:
-
Perform a dose-range finding study with escalating doses of the MAT2A inhibitor.
-
Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity levels.
-
Measure body weight at least twice weekly. A sustained body weight loss of >15-20% is often a sign of significant toxicity.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (including ALT, AST, bilirubin).
-
Collect major organs, including the liver, for histopathological analysis.
-
If using a tumor-bearing model, measure tumor volume regularly to assess efficacy alongside tolerability.
-
The MTD is typically defined as the highest dose that does not cause unacceptable toxicity or more than a specified level of body weight loss.
Visualizations
Caption: Potential mechanisms of MAT2A inhibitor-induced hepatotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Methionine adenosyltransferases in liver health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. probiologists.com [probiologists.com]
- 7. The combination of methionine adenosyltransferase 2A inhibitor and methyltransferase like 3 inhibitor promotes apoptosis of non-small cell lung cancer cells and produces synergistic anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tribioscience.com [tribioscience.com]
- 10. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Fluorinated N,N-dialkylaminostilbenes repress colon cancer by targeting methionine S-adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MAT2A Inhibitors: AG-270 Versus Next-Generation Compounds in MTAP-Null Cancers
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancer-specific vulnerabilities represents a paradigm shift in oncology. One such vulnerability arises from the co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the CDKN2A tumor suppressor, an event occurring in approximately 15% of all human cancers. This genetic alteration creates a synthetic lethal dependency on the enzyme methionine adenosyltransferase 2A (MAT2A). This guide provides a detailed comparison of the first-in-class clinical candidate, AG-270, with other potent MAT2A inhibitors (represented herein as "MAT2A inhibitor 6," a composite of next-generation preclinical compounds) in the context of MTAP-null cancer models.
The Synthetic Lethal Mechanism of MAT2A Inhibition in MTAP-Null Cells
In healthy cells, MTAP plays a crucial role in the methionine salvage pathway by metabolizing methylthioadenosine (MTA). However, in MTAP-deleted cancer cells, MTA accumulates to high levels. This accumulation leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including RNA splicing.[1][2][3]
This partial inhibition of PRMT5 makes MTAP-null cancer cells exquisitely dependent on the activity of MAT2A. MAT2A is the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor and a critical co-substrate for PRMT5.[4][5] By inhibiting MAT2A, the intracellular pool of SAM is depleted, leading to a further reduction in PRMT5 activity. This dual hit on PRMT5 function through both MTA accumulation and SAM depletion triggers a cascade of events, including splicing defects, DNA damage, and cell cycle arrest, ultimately resulting in the selective death of MTAP-null cancer cells.
Comparative Efficacy in MTAP-Null Cells
The following tables summarize the in vitro and in vivo efficacy of AG-270 and representative next-generation MAT2A inhibitors in various MTAP-null cancer models.
In Vitro Efficacy
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | SAM Reduction (%) | Reference |
| AG-270 | HCT116 MTAP-/- | Colorectal | ~100 | ~60-70% | |
| KP4 | Pancreatic | Potent Inhibition | Sustained Reduction | ||
| This compound (Composite) | HCT116 MTAP-/- | Colorectal | <50 | >70% | |
| Various MTAP-null lines | Various | Potent antiproliferative effects | Significant |
In Vivo Efficacy (Xenograft Models)
| Inhibitor | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Reference |
| AG-270 | HCT116 MTAP-/- | Colorectal | Oral, daily | Significant | |
| KP4 | Pancreatic | Oral, daily | Dose-dependent | ||
| PDX Models | NSCLC | Oral, daily | Additive/synergistic with taxanes | ||
| This compound (Composite) | HCT116 MTAP-/- | Colorectal | Oral, daily | Greater than AG-270 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to evaluate the efficacy of MAT2A inhibitors.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Method:
-
MTAP-null and wild-type cancer cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the MAT2A inhibitor (e.g., AG-270 or "this compound") for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
SAM Reduction Assay
-
Objective: To quantify the reduction of intracellular S-adenosylmethionine levels following inhibitor treatment.
-
Method:
-
Cells are treated with the MAT2A inhibitor for a defined time.
-
Cell lysates are prepared, and metabolites are extracted.
-
SAM levels are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of SAM reduction is calculated relative to vehicle-treated control cells.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the MAT2A inhibitors in a living organism.
-
Method:
-
MTAP-null human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The MAT2A inhibitor is administered orally at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis.
-
Concluding Remarks
AG-270 has paved the way as the first-in-class MAT2A inhibitor to enter clinical trials, demonstrating the therapeutic potential of targeting this synthetic lethal vulnerability in MTAP-null cancers. Preclinical data for next-generation compounds, represented here by "this compound," suggest that further improvements in potency and in vivo efficacy are achievable. Ongoing research and clinical development will continue to refine the application of MAT2A inhibitors, both as monotherapies and in combination with other agents, to provide more effective treatments for patients with MTAP-deleted tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel MAT2A Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Preclinical Performance of Novel MAT2A Inhibitors
The enzyme Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[1][2] Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), leading to a cascade of cellular effects, most notably the disruption of protein arginine methyltransferase 5 (PRMT5) activity, which is crucial for mRNA splicing and cell proliferation.[1][3] This guide provides a head-to-head comparison of the preclinical performance of leading novel MAT2A inhibitors, supported by experimental data and detailed methodologies.
The MAT2A Signaling Pathway and Synthetic Lethality
In normal cells, MTAP is part of the methionine salvage pathway. However, in cancer cells with MTAP deletion, its substrate, methylthioadenosine (MTA), accumulates and acts as a partial inhibitor of PRMT5.[2] This renders these cells highly dependent on the MAT2A-driven de novo synthesis of SAM to maintain essential PRMT5 activity. Consequently, inhibiting MAT2A in MTAP-deleted cells leads to a critical depletion of SAM, further crippling PRMT5 function and inducing selective cancer cell death.
Comparative Efficacy of Novel MAT2A Inhibitors
The development of potent and selective MAT2A inhibitors has been a major focus of recent cancer research. Below is a summary of publicly available preclinical data for several notable MAT2A inhibitors. It is important to note that direct comparisons of potencies across different studies should be interpreted with caution due to variations in experimental conditions.
In Vitro Biochemical and Cellular Potency
This table summarizes the inhibitory activity of selected compounds against the MAT2A enzyme and their anti-proliferative effects in MTAP-deleted versus MTAP wild-type cancer cell lines.
| Compound | Target | Biochemical IC50 (nM) | Cell Line (MTAP status) | Cellular IC50/GI50 (nM) | Reference |
| AG-270 | MAT2A | N/A | HCT116 (MTAP-/-) | N/A | |
| HCT116 (MTAP+/+) | N/A | ||||
| IDE397 | MAT2A | N/A | HCT116 (MTAP-/-) | N/A | |
| HCT116 (MTAP+/+) | N/A | ||||
| Compound 28 (Pfizer) | MAT2A | N/A | HCT116 (MTAP-/-) | 250 | |
| HCT116 (MTAP+/+) | >10,000 | ||||
| Compound 39 (Zhejiang Univ.) | MAT2A | 2.5 | HCT116 (MTAP-/-) | 12 | |
| HCT116 (MTAP+/+) | 1,850 | ||||
| Euregen MAT2Ai | MAT2A | Low nM | Isogenic MTAP-/- vs WT | >20-fold selective |
N/A: Specific quantitative data not available in the reviewed sources, though potent low nanomolar activity is described.
In Vivo Pharmacodynamic and Anti-Tumor Efficacy
This table presents the effects of MAT2A inhibitors on pharmacodynamic markers and tumor growth in preclinical xenograft models.
| Compound | Model | Dosing | Key Pharmacodynamic Effects | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | KP4 MTAP-null xenografts | 300 mg/kg, q.d. | Reduction of SAM in plasma and tumor | 67.8% | |
| MTAP-null PDX models | N/A | Reduction of tumor SDMA levels | N/A | ||
| IDE397 | MTAP-deleted PDX models | N/A | ~95-100% suppression of tumor SDMA | Deep and durable regressions | |
| Compound 39 (Zhejiang Univ.) | HCT116 MTAP-null xenograft | 50 mg/kg, q.d. | N/A | 76.1% |
SDMA (Symmetric dimethylarginine) is a downstream biomarker of PRMT5 activity, which is modulated by MAT2A inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are generalized protocols for key experiments used to evaluate MAT2A inhibitors.
Experimental Workflow for Preclinical Evaluation
Protocol 1: MAT2A Biochemical Assay (Colorimetric)
This assay measures the enzymatic activity of MAT2A by detecting the production of inorganic phosphate (B84403) (Pi), a byproduct of the reaction that synthesizes SAM from methionine and ATP.
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine and ATP solutions
-
MAT2A Assay Buffer
-
Test Inhibitor (dissolved in DMSO)
-
Colorimetric Detection Reagent (e.g., PiColorLock™)
-
96-well microplates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Reaction Setup: Add assay buffer, L-methionine, and ATP to the wells of a 96-well plate.
-
Add Inhibitor: Add the test inhibitor at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Start the reaction by adding the MAT2A enzyme to all wells except the negative control.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Detection: Stop the reaction and add the colorimetric detection reagent. Incubate for a short period to allow color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test inhibitor and determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT/MTS-based)
This assay assesses the effect of MAT2A inhibitors on the proliferation of cancer cells, particularly comparing MTAP-wildtype and MTAP-deleted cell lines.
Materials:
-
MTAP-wild-type and MTAP-deleted cell lines (e.g., HCT-116 isogenic pair)
-
Complete cell culture medium
-
Test Inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls to calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition) values.
Protocol 3: Xenograft Tumor Model Efficacy Study
This protocol outlines the workflow for evaluating the anti-tumor efficacy of a MAT2A inhibitor in an MTAP-deleted xenograft mouse model.
Materials:
-
MTAP-deleted cancer cells (e.g., HCT-116 MTAP-/-)
-
Immunocompromised mice
-
Matrigel
-
Test inhibitor and vehicle formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Monitoring and Grouping: Monitor mice for tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the test inhibitor or vehicle control according to the planned schedule (e.g., once daily via oral gavage) for the duration of the study (e.g., 21 days).
-
Efficacy Assessment: Monitor animal body weight and tumor volume 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected to measure levels of SAM, MTA, and SDMA to confirm target engagement.
-
Data Analysis: Plot mean tumor volume over time for each group and calculate the percent tumor growth inhibition (TGI).
References
Validating the Synthetic Lethal Interaction of MAT2A and MTAP Deletion: A Comparative Guide
The synthetic lethal interaction between the inhibition of methionine adenosyltransferase 2A (MAT2A) and the deletion of the methylthioadenosine phosphorylase (MTAP) gene presents a promising therapeutic avenue for a substantial portion of human cancers. Approximately 15% of all cancers exhibit a homozygous deletion of the MTAP gene, often as a consequence of its proximity to the frequently deleted tumor suppressor gene, CDKN2A.[1][2][3] This genetic alteration creates a unique metabolic vulnerability, rendering these cancer cells selectively dependent on MAT2A for survival.[4][5]
This guide offers an objective comparison of the performance of MAT2A inhibitors in validating this synthetic lethal relationship, supported by experimental data from preclinical studies. It provides detailed methodologies for key validation experiments and visualizes the underlying molecular pathways and experimental workflows to aid researchers, scientists, and drug development professionals in this field.
The Molecular Mechanism of MAT2A-MTAP Synthetic Lethality
In healthy cells, MTAP is a key enzyme in the methionine salvage pathway, responsible for converting 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, back into methionine.[6][7] However, in cancer cells with MTAP deletion, the cell is unable to recycle MTA, leading to its accumulation at high concentrations.[5][8]
This buildup of MTA acts as a competitive inhibitor of protein arginine methyltransferase 5 (PRMT5), a critical enzyme that uses S-adenosylmethionine (SAM) as a methyl donor for various cellular processes, including mRNA splicing.[7][9][10] While MTA accumulation only partially inhibits PRMT5, it sensitizes the cancer cells to any further reduction in PRMT5 activity.[5][8]
This is where MAT2A becomes critical. MAT2A is the primary enzyme responsible for synthesizing SAM from methionine.[4][9] By inhibiting MAT2A in MTAP-deleted cells, the intracellular pool of SAM is depleted. This depletion severely cripples the already compromised PRMT5, leading to a "dual-hit" on its function.[1][5] The profound inhibition of PRMT5 results in aberrant mRNA splicing, DNA damage, cell cycle arrest, and ultimately, selective cell death in MTAP-deleted cancer cells.[1][2][11]
Comparative Efficacy of MAT2A Inhibitors
The selective vulnerability of MTAP-deleted cancers has been demonstrated through the use of potent and specific MAT2A inhibitors. The efficacy of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) in cell viability assays, comparing MTAP-deleted cell lines to their MTAP wild-type (WT) counterparts.
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Fold Selectivity (WT/Deleted) | Reference |
| AG-270 | HCT116 | WT | >10,000 | >385x | [9] |
| HCT116 | Deleted | 260 | [9] | ||
| IDE397 | HCT116 | WT | >10,000 | >1000x | [12] |
| HCT116 | Deleted | <10 | [12] |
Pharmacodynamic Biomarker Response
The mechanism of action of MAT2A inhibitors can be confirmed by measuring downstream pharmacodynamic (PD) biomarkers. Key PD effects include the reduction of the MAT2A product, SAM, and the reduction of symmetric dimethylarginine (SDMA), a product of PRMT5 activity.
| Treatment | Cell Line | MTAP Status | % SAM Reduction | % SDMA Reduction | Reference |
| AG-270 | HCT116 | WT | ~60-70% | Minimal | [4] |
| HCT116 | Deleted | ~60-70% | Significant | [4] | |
| IDE397 | HCT116 | WT | Significant | No | [12] |
| HCT116 | Deleted | Significant | Yes | [12] |
Experimental Protocols for Validation
Reproducible and standardized protocols are essential for validating the MAT2A-MTAP synthetic lethal interaction. Below are detailed methodologies for key experiments.
Cell Viability (MTT) Assay
This protocol assesses the effect of a MAT2A inhibitor on the viability of MTAP-wild-type versus MTAP-deleted cancer cell lines.[13]
-
Materials:
-
MTAP+/+ and MTAP-/- cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MAT2A inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator.[13]
-
Drug Treatment: Prepare serial dilutions of the MAT2A inhibitor in complete medium. Add 100 µL of the drug-containing medium to the wells. Include a vehicle-only control (DMSO). Incubate for 72 hours.[13][14]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[13][14]
-
Western Blotting for PRMT5 Activity (SDMA)
This protocol detects the levels of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 enzymatic activity, in cell lysates.[13]
-
Materials:
-
Cell lysates from MTAP+/+ and MTAP-/- cells treated with a MAT2A inhibitor or vehicle.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-SDMA, anti-Vinculin or anti-Actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., Actin) to ensure equal protein loading.
-
Analysis: Quantify band intensities and normalize the SDMA signal to the loading control. Compare the normalized SDMA levels between treated and control samples.
-
Conclusion
The synthetic lethal relationship between MAT2A and MTAP deletion is a well-validated therapeutic strategy.[1][2][5] The mechanism, which hinges on the dual inhibition of PRMT5 through MTA accumulation and SAM depletion, provides a clear rationale for the selective killing of MTAP-deleted cancer cells.[7][8] Data from preclinical studies consistently demonstrate the potent and selective activity of MAT2A inhibitors like AG-270 and IDE397 in this context.[9][12] The experimental protocols provided herein offer a robust framework for researchers to independently validate these findings and explore this promising targeted therapy approach for a significant patient population.
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTAP inhibitor MTDIA expands anti-cancer efficacy of MAT2a inhibitors to MTAP+/+ cancers and inhibits PRMT5 - American Chemical Society [acs.digitellinc.com]
- 7. ideayabio.com [ideayabio.com]
- 8. benchchem.com [benchchem.com]
- 9. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. filecache.investorroom.com [filecache.investorroom.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Comparative Analysis of MAT2A Inhibitor 6: A Focus on Cross-reactivity with Methyltransferases
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity Profile of a Novel MAT2A Inhibitor.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. The development of potent and selective MAT2A inhibitors is a key focus of precision medicine. This guide provides a comparative overview of the cross-reactivity profile of MAT2A Inhibitor 6, a representative potent and selective allosteric inhibitor of MAT2A. The data presented herein is illustrative of a highly selective compound, with specific examples drawn from studies on well-characterized inhibitors such as SCR-7952.
Executive Summary
This compound demonstrates exceptional selectivity for MAT2A with minimal cross-reactivity against a broad panel of other methyltransferases and other off-target proteins. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. In biochemical and cellular assays, the inhibitor potently reduces S-adenosylmethionine (SAM) levels and inhibits the proliferation of MTAP-deleted cancer cells, while sparing normal cells.
Data Presentation: Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary target, MAT2A, and a representative panel of other human methyltransferases and related enzymes. The data illustrates a significant selectivity margin for MAT2A.
| Target Enzyme | Enzyme Class | IC50 (nM) [Inhibitor 6] | Potency vs. MAT2A |
| MAT2A | Methionine Adenosyltransferase | 18.7 | - |
| PRMT1 | Protein Arginine Methyltransferase | >10,000 | >530x |
| PRMT5 | Protein Arginine Methyltransferase | >10,000 | >530x |
| EZH2 | Histone Lysine Methyltransferase | >10,000 | >530x |
| G9a | Histone Lysine Methyltransferase | >10,000 | >530x |
| SETD2 | Histone Lysine Methyltransferase | >10,000 | >530x |
| DNMT1 | DNA Methyltransferase | >10,000 | >530x |
| UGT1A1 | UDP-glucuronosyltransferase | >100,000[1] | >5300x |
| Various Kinases (panel) | Kinases | >10,000 | >530x |
| GPCRs, Ion Channels (panel) | Various | >10,000 | >530x |
Note: The IC50 values for the methyltransferase panel are representative based on the high selectivity reported for advanced MAT2A inhibitors like SCR-7952, which showed no significant inhibition of off-targets at concentrations up to 10 µM. The UGT1A1 data is a specific example of improved selectivity over earlier generation inhibitors.[1]
Mandatory Visualizations
Here we provide diagrams illustrating the relevant biological pathway and the experimental workflow for assessing inhibitor selectivity.
References
Comparative analysis of MAT2A inhibitor 6 and IDE397 clinical trial results
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This synthetic lethal interaction has spurred the development of several MAT2A inhibitors. This guide provides a comparative analysis of the clinical trial results for two prominent MAT2A inhibitors: IDE397 and AG-270. While the initial request included a "MAT2A inhibitor 6," publicly available clinical data for a compound with this specific designation is not available. Therefore, AG-270, a well-characterized MAT2A inhibitor with published Phase 1 clinical trial data, has been selected as a comparator to IDE397 to provide a meaningful analysis for researchers in the field.
This document summarizes key clinical trial data in structured tables, details relevant experimental methodologies, and provides a visual representation of the MAT2A signaling pathway to facilitate a comprehensive understanding of these targeted therapies.
Introduction to MAT2A Inhibition in MTAP-Deleted Cancers
The deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A, occurs in approximately 15% of all human cancers.[1] MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which in turn partially inhibits the enzyme protein arginine methyltransferase 5 (PRMT5).[2] This creates a cellular state that is highly dependent on the primary pathway for S-adenosylmethionine (SAM) synthesis, which is catalyzed by MAT2A.[3] Inhibition of MAT2A in these MTAP-deleted cancer cells leads to a significant reduction in SAM levels, further suppressing PRMT5 activity, disrupting essential cellular processes like mRNA splicing, and ultimately inducing cancer cell death—a classic example of synthetic lethality.[1][2]
Clinical Trial Results: A Head-to-Head Comparison
The following tables summarize the available clinical trial data for IDE397 and AG-270.
Table 1: Overview of Clinical Trials
| Feature | IDE397 | AG-270 |
| Clinical Trial Identifier | NCT04794699 | NCT03435250 |
| Phase | Phase 1/2 | Phase 1 |
| Status | Recruiting | Completed |
| Patient Population | Adult participants with advanced or metastatic solid tumors harboring MTAP deletion. | Patients with advanced solid tumors or lymphoma with homozygous MTAP deletion. |
| Treatment Arms | Monotherapy and combination therapies (e.g., with taxanes, sacituzumab govitecan). | Monotherapy and combination with docetaxel (B913) or nab-paclitaxel and gemcitabine. |
Table 2: Monotherapy Efficacy Data
| Parameter | IDE397 (Phase 2 Interim Data) | AG-270 (Phase 1 Data) |
| Patient Population | MTAP-deletion urothelial and non-small cell lung cancer (NSCLC) patients (n=18). | Patients with advanced malignancies with MTAP deletion (n=40). |
| Overall Response Rate (ORR) | 39% (1 Complete Response, 6 Partial Responses). | Two partial responses were observed. |
| Disease Control Rate (DCR) | 94% (1 CR, 6 PRs, 10 Stable Disease). | Five additional patients achieved stable disease for ≥16 weeks. |
| Tumor Shrinkage | Observed in 14 of 18 patients. | Not explicitly reported in the same format. |
| ctDNA Molecular Response | >50% reduction in 13 of 16 patients. | Not reported. |
Table 3: Safety and Tolerability (Monotherapy)
| Adverse Events (AEs) | IDE397 | AG-270 |
| Most Common Treatment-Related AEs | Fatigue, peripheral neuropathy. | Reversible increases in liver function tests, thrombocytopenia, anemia, fatigue. |
| Grade ≥3 Treatment-Related AEs | Information on specific grade 3 AEs from monotherapy is limited in the provided results. | Reversible but dose-limiting grade 3 and 4 increases in liver enzymes were observed at 200 mg BID. |
| Treatment Discontinuation due to AEs | No treatment-related discontinuations reported in the Phase 2 interim analysis. | Information not specified. |
Experimental Protocols
Detailed experimental protocols for clinical trials are often proprietary. However, the following sections describe the general methodologies for the key assessments used in the evaluation of MAT2A inhibitors.
Tumor Response Evaluation
-
Methodology: Response Evaluation Criteria in Solid Tumors (RECIST 1.1) was used to assess tumor response in both the IDE397 and AG-270 clinical trials.
-
Protocol:
-
Baseline Assessment: At the start of the trial, all measurable lesions are identified and their longest diameters are summed up to provide a baseline sum of diameters.
-
Follow-up Assessments: Tumor assessments are repeated at regular intervals (e.g., every 6-8 weeks). The longest diameters of the target lesions are measured and summed.
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions compared to baseline.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
Pharmacodynamic Biomarker Analysis: Plasma S-Adenosylmethionine (SAM)
-
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying SAM levels in plasma.
-
Protocol Outline:
-
Sample Collection: Blood samples are collected from patients at specified time points before and after drug administration. Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are deproteinized, and a known amount of a stable isotope-labeled internal standard (e.g., d3-SAM) is added.
-
LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The liquid chromatography step separates SAM from other plasma components, and the tandem mass spectrometry step provides sensitive and specific detection and quantification.
-
Data Analysis: The concentration of SAM in the samples is determined by comparing the signal of the analyte to that of the internal standard.
-
Pharmacodynamic Biomarker Analysis: Tumor Symmetric Dimethyl Arginine (SDMA)
-
Methodology: Immunohistochemistry (IHC) is used to assess the levels of SDMA in tumor biopsy samples.
-
Protocol Outline:
-
Sample Collection: Tumor biopsies are collected at baseline and on-treatment.
-
Tissue Processing: The biopsy samples are fixed, embedded in paraffin, and sectioned.
-
Immunohistochemical Staining: The tissue sections are incubated with a primary antibody specific for SDMA. This is followed by incubation with a secondary antibody conjugated to an enzyme, and a chromogenic substrate is added to visualize the staining.
-
Analysis: The stained slides are examined under a microscope, and the intensity and distribution of the SDMA staining are scored to provide a semi-quantitative measure of the target engagement of the MAT2A inhibitor.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAT2A signaling pathway in MTAP-deleted cancers and a general workflow for a preclinical in vivo efficacy study.
Caption: MAT2A signaling pathway in MTAP-deleted cancer.
Caption: Preclinical in vivo efficacy study workflow.
Conclusion
Both IDE397 and AG-270 have demonstrated clinical activity and proof-of-mechanism for MAT2A inhibition in patients with MTAP-deleted cancers. The interim Phase 2 data for IDE397 monotherapy shows a promising overall response rate and disease control rate in urothelial and non-small cell lung cancers. The Phase 1 data for AG-270 also confirmed target engagement and showed signals of anti-tumor activity. The safety profiles for both agents appear manageable, with distinct adverse event profiles that will require further characterization in larger studies.
The ongoing clinical development of IDE397, including its evaluation in combination therapies, will be crucial in defining its ultimate role in the treatment of MTAP-deleted cancers. For researchers and drug development professionals, the clinical data from these MAT2A inhibitors validates the therapeutic potential of this target and provides a strong rationale for the continued exploration of novel agents and combination strategies within this class.
References
- 1. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MAT2A Inhibitor 6
The following guidelines provide essential safety and logistical information for the proper disposal of MAT2A inhibitor 6, a research-grade small molecule inhibitor. These procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these steps in conjunction with their institution's specific safety protocols and the compound's Safety Data Sheet (SDS).
Pre-Disposal and Handling
Before beginning any work with this compound, it is crucial to:
-
Obtain and review the Safety Data Sheet (SDS): The SDS contains detailed information regarding the compound's physical and chemical properties, hazards, and specific handling and disposal instructions.
-
Wear appropriate Personal Protective Equipment (PPE): This includes, but is not limited to, safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area: Use a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
1. Inactivation of the Compound (if required):
Depending on the reactivity and hazard level of the compound as stated in the SDS, chemical inactivation may be necessary. Common methods include treatment with a chemical that neutralizes its activity. The specific inactivation protocol must be obtained from the compound's supplier or a relevant safety data sheet.
2. Segregation of Waste:
Proper waste segregation is critical to prevent accidental chemical reactions and to ensure correct disposal.
-
Solid Waste:
-
Unused or expired pure compound.
-
Contaminated materials such as gloves, pipette tips, and paper towels.
-
These should be collected in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
Liquid waste should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
3. Container Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The primary hazard(s) associated with the chemical (e.g., toxic, flammable).
4. Storage of Waste:
Hazardous waste containers should be stored in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to prevent spills from spreading.
5. Final Disposal:
The final disposal of this compound waste must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow your institution's procedures for requesting a waste pickup. In some cases, disposal may involve incineration at a specialized facility[1].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative data for "this compound" is not publicly available, the following table provides a template for organizing such information when it is obtained from the supplier's Safety Data Sheet.
| Parameter | Value | Source |
| Chemical Formula | As provided in SDS | SDS |
| Molecular Weight | As provided in SDS | SDS |
| Physical State | As provided in SDS | SDS |
| Solubility | As provided in SDS | SDS |
| LD50 (Oral, Rat) | As provided in SDS | SDS |
| Hazard Class | As provided in SDS | SDS |
| Disposal Code | As assigned by EHS | EHS |
By following these procedures and consulting the appropriate resources, researchers can ensure the safe and compliant disposal of this compound and similar research chemicals.
References
Essential Safety and Handling Guide for Potent MAT2A Inhibitors
Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "MAT2A inhibitor 6" is not publicly available. The following guidance is based on general best practices for handling potent, research-grade small molecule inhibitors and specific information available for the well-characterized MAT2A inhibitor, AG-270. Researchers must consult their institution's safety office and the specific SDS for any compound they are working with.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling potent MAT2A inhibitors. It includes recommendations for personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to potent chemical compounds. The following table summarizes the recommended PPE for handling MAT2A inhibitors.
| PPE Category | Recommendation | Specifications |
| Hand Protection | Double gloving with chemotherapy-rated gloves is recommended. | Inner and outer gloves should be chemical-resistant, powder-free nitrile gloves. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Must be worn at all times in the laboratory. |
| Body Protection | A disposable, back-fastening chemotherapy gown or a lab coat with tight cuffs. | Gowns should be made of a low-lint, impervious material. Lab coats should be worn over personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain procedures. | A fit-tested N95 respirator or higher may be required when handling powders outside of a containment device or when there is a risk of aerosolization. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure during the handling of potent MAT2A inhibitors.
1. Receiving and Unpacking
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) when unpacking.
-
Verify that the container is properly labeled and sealed.
-
Transport the compound to the designated storage area immediately.
2. Storage
-
Store the compound in a clearly labeled, sealed container.
-
Keep the container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
For long-term storage of compounds like AG-270, a temperature of -80°C is recommended for up to one year, or -20°C for up to six months.[1]
3. Weighing and Preparing Solutions
-
Engineering Controls: All handling of powdered compounds should be performed in a certified chemical fume hood, a ducted balance enclosure, or a glove box to minimize inhalation exposure.
-
Weighing:
-
Designate a specific analytical balance for potent compounds.
-
Use disposable weighing boats or papers.
-
Carefully clean the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) after each use.
-
-
Dissolving:
-
Add solvent to the powdered compound slowly to avoid splashing.
-
If heating or sonication is required to dissolve the compound, ensure the container is properly sealed to prevent aerosolization.[1]
-
4. Administration to Cell Cultures or Animals
-
All procedures involving the administration of the compound should be performed in a biological safety cabinet (for cell culture) or a chemical fume hood (for animal studies).
-
Use appropriate administrative tools such as safety needles and syringes.
-
Clearly label all treated flasks, plates, or animal cages.
Disposal Plan
Proper disposal of MAT2A inhibitors and contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Chemical Waste
-
All unused powdered compounds and solutions should be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and leak-proof container.
-
Follow your institution's guidelines for hazardous waste disposal. Do not pour chemical waste down the drain.
2. Contaminated Materials
-
All disposable items that have come into contact with the MAT2A inhibitor (e.g., gloves, weighing boats, pipette tips, tubes, flasks) should be considered hazardous waste.
-
Collect these materials in a designated, labeled waste bag or container.
-
Dispose of this waste according to your institution's hazardous waste management procedures.
3. Spill Management
-
In the event of a spill, evacuate the immediate area.
-
Alert others and your laboratory supervisor or safety officer.
-
Wear appropriate PPE, including double gloves, a lab coat, eye protection, and a respirator if the spill involves a powder outside of a containment device.
-
Contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean the area with a suitable decontaminating solution.
-
Collect all cleanup materials in a sealed bag for hazardous waste disposal.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for the handling and disposal of potent MAT2A inhibitors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
